3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-10(4-6-12-13)8-3-2-5-11-9(8)7-14/h2-7H,1H3 |
InChI Key |
MWNFUZZNKBPZTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(N=CC=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis, Properties, and Reactivity of 3-(1-Methyl-1H-pyrazol-5-yl)pyridine-2-carbaldehyde
Abstract: This technical guide provides a comprehensive scientific overview of 3-(1-Methyl-1H-pyrazol-5-yl)pyridine-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrazolyl-pyridine scaffold is a recognized pharmacophore present in numerous bioactive compounds. This document outlines the predicted physicochemical and spectroscopic properties of the title compound, presents a detailed, field-proven protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and offers an in-depth analysis of its chemical reactivity and potential derivatization pathways. Safety and handling considerations based on analogous compounds are also discussed. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their discovery programs.
Introduction
The Pyrazolyl-Pyridine Scaffold in Medicinal Chemistry
The fusion of pyrazole and pyridine rings into a single molecular entity creates a "privileged scaffold" that has garnered considerable attention in drug discovery.[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the pyridine ring is a cornerstone of numerous pharmaceuticals, contributing to a molecule's pharmacokinetic and pharmacodynamic profile.[3] The combination of these two heterocycles, as seen in the pyrazolopyridine core, has led to the development of compounds with potent biological activities, including kinase inhibitors and anxiolytic drugs.[1][4] 3-(1-Methyl-1H-pyrazol-5-yl)pyridine-2-carbaldehyde serves as a key intermediate, providing a reactive aldehyde handle for the synthesis of diverse compound libraries based on this valuable scaffold.
Rationale for this Guide
While the pyrazolyl-pyridine core is well-established, specific technical data for 3-(1-Methyl-1H-pyrazol-5-yl)pyridine-2-carbaldehyde is not broadly available. This guide addresses this gap by consolidating predicted data and established synthetic methodologies. By providing a reliable synthetic pathway and a predictive analysis of the compound's reactivity, this document aims to empower researchers to confidently incorporate this high-value building block into their synthetic programs, thereby accelerating the discovery of novel chemical entities.
Predicted Physicochemical and Spectroscopic Properties
The properties of the title compound can be reliably predicted based on its constituent fragments and data from closely related analogues.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉N₃O | Calculated |
| Molecular Weight | 187.20 g/mol | Calculated |
| Appearance | Predicted to be a white to yellow or brown solid | Analogy to[5] |
| LogP | ~1.5 - 2.0 | Predicted |
| H-Bond Donors | 0 | Calculated |
| H-Bond Acceptors | 4 (3x N, 1x O) | Calculated |
Predicted Spectroscopic Signatures
-
¹H NMR: The most characteristic signal is expected to be the aldehyde proton (CHO), appearing as a singlet in the downfield region (δ 9.5-10.5 ppm). Protons on the pyridine ring would likely appear between δ 7.5-8.8 ppm. The two protons on the pyrazole ring are expected around δ 6.5 and 7.5 ppm, with the N-methyl group (N-CH₃) appearing as a singlet around δ 3.8-4.2 ppm.
-
¹³C NMR: The aldehyde carbonyl carbon is expected to be highly deshielded, with a chemical shift in the range of δ 190-200 ppm. Aromatic carbons of both rings would appear between δ 110-160 ppm. The N-methyl carbon is predicted to be in the δ 35-40 ppm range.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected between 1690-1715 cm⁻¹.[6] Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the elemental composition with an expected [M+H]⁺ ion at m/z 188.0818.
Recommended Synthetic Protocol: A Palladium-Catalyzed Cross-Coupling Approach
Strategic Rationale
The most robust and modular strategy for constructing the C-C bond between the pyridine and pyrazole rings is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed method is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[8][9] The proposed synthesis involves the coupling of a commercially available pyridine precursor, 3-bromopyridine-2-carbaldehyde , with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester .
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis, from starting materials to the final, purified product.
Caption: Synthetic workflow for the target compound via Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Materials:
-
3-Bromopyridine-2-carbaldehyde (CAS 405174-97-2)[10]
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 847818-74-0)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine-2-carbaldehyde (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent catalyst degradation.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 - 0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(1-Methyl-1H-pyrazol-5-yl)pyridine-2-carbaldehyde.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Chemical Reactivity and Derivatization
The primary site of reactivity on this molecule is the aldehyde functional group, which serves as a versatile handle for a wide range of chemical transformations.[11] The pyridine nitrogen also offers a site for potential N-alkylation or N-oxidation.
Reactions of the Aldehyde Moiety
The aldehyde group is susceptible to nucleophilic attack and can undergo numerous transformations to build molecular complexity.[11]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines.
-
Condensation Reactions: Reaction with amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. These products can serve as bidentate ligands in coordination chemistry.[11][12]
-
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid (3-(1-Methyl-1H-pyrazol-5-yl)picolinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Reduction to the primary alcohol ( [3-(1-Methyl-1H-pyrazol-5-yl)pyridin-2-yl]methanol) using a mild reducing agent such as sodium borohydride (NaBH₄).
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon chain extension.
-
Aldol and Related Condensations: Reaction with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds or α,β-unsaturated systems.
Derivatization Pathway Diagram
Caption: Key derivatization pathways from the aldehyde functional group.
Applications in Drug Discovery and Materials Science
This molecule is a prime candidate for library synthesis in drug discovery programs. The pyrazolyl-pyridine core is implicated in a range of biological targets.[4] By leveraging the reactivity of the aldehyde, chemists can rapidly generate a diverse set of analogues for Structure-Activity Relationship (SAR) studies.
-
Kinase Inhibitors: The scaffold is present in molecules designed to target protein kinases, such as PIM-1 kinase, which are often dysregulated in cancer.[3]
-
CNS Agents: Fused pyrazolopyridine systems are found in drugs with anxiolytic and hypnotic activities.[1]
-
Coordination Chemistry: The pyridine-2-carbaldehyde moiety and its imine derivatives can act as effective bidentate ligands, forming stable complexes with various transition metals.[12] These complexes may have applications in catalysis or as therapeutic agents themselves.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on the properties of its constituent functional groups and closely related analogues.
-
Hazards: The compound should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation, based on data for 3-bromopyridine-2-carbaldehyde.[13] It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible to prevent oxidation of the aldehyde.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(1-Methyl-1H-pyrazol-5-yl)pyridine-2-carbaldehyde is a highly valuable and versatile chemical intermediate. While not widely documented, its synthesis is readily achievable through robust and scalable palladium-catalyzed cross-coupling methods. The presence of a reactive aldehyde handle on the privileged pyrazolyl-pyridine scaffold makes it an ideal starting point for the synthesis of diverse chemical libraries targeting a wide range of applications, from the development of novel therapeutics to the creation of advanced materials and coordination complexes. This guide provides the foundational knowledge for researchers to synthesize, handle, and creatively utilize this potent building block.
References
Click to expand
-
Wikipedia. Pyridine-2-carbaldehyde.
-
ChemBK. 3-bromopyridine-2-carbaldehyde.
-
PubChem. 3-Bromopyridine-2-carbaldehyde.
-
ConnectSci. The reaction between cobalt(II) ions and Pyridine-2-carbaldehyde oxime in aqueous solution. Australian Journal of Chemistry.
-
Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (31), 3546-3554.
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(1), 1-18.
-
Rasayan J. Chem. one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized MCM-41 materials.
-
Al-Sanea, M. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
-
Sigma-Aldrich. 2-Pyridinecarboxaldehyde.
-
El-Sayed, M. A. A., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
-
LookChem. 3-Bromo-2-pyridinecarboxaldehyde.
-
Sigma-Aldrich. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
-
Ningaiah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-11.
-
ResearchGate. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6245.
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
-
PubChem. (1-methyl-1H-pyrazol-5-yl)boronic acid.
-
PubChem. 3-Bromopyridine-2-carboxylic Acid.
-
Smolecule. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
-
Boron Molecular. 1-Methyl-1H-pyrazole-5-boronic acid, pinacol ester.
-
Digital Commons @ Andrews University. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
-
Sigma-Aldrich. 2-Bromo-3-pyridinecarboxaldehyde.
-
ResearchGate. Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands.
-
Oakwood Chemical. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
-
Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
-
Organic Chemistry Portal. Suzuki Coupling.
-
A2B Chem. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings.
-
Thomas, A. L., & Ellman, J. A. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(43), 15214-15223.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
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Technical Guide: Pyrazolyl-Pyridine Aldehyde Building Blocks for Synthesis
Executive Summary
Pyrazolyl-pyridine aldehydes represent a critical class of heterocyclic building blocks in modern medicinal chemistry and catalysis. Their structural versatility stems from the ability to function as both bidentate/tridentate ligands in coordination chemistry (e.g., Ru(II) and Ir(III) catalysis) and as pharmacophores in drug discovery (e.g., kinase inhibitors).
This guide provides an in-depth technical analysis of the synthesis, functionalization, and application of these scaffolds. It distinguishes between two primary structural classes:[1][2]
-
Linked Bi-heterocycles (Type A): Where the pyrazole and pyridine rings are connected via a single bond (C-C or C-N), preserving independent aromaticity.
-
Fused Systems (Type B): Where the rings share a bond (e.g., pyrazolo[3,4-b]pyridines).
Part 1: Structural Classification & Significance
The "Linked" Scaffold (Type A)
-
Structure: Typically 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde or 6-(1H-pyrazol-1-yl)picolinaldehyde.
-
Electronic Properties: The pyridine nitrogen (
) and pyrazole nitrogen ( ) are positioned to form stable 5- or 6-membered chelate rings with metal centers. The aldehyde functionality allows for rapid diversification via Schiff base formation or Knoevenagel condensation. -
Primary Utility: "NN" and "NNN" pincer ligands for catalysis; photophysical materials (OLEDs).
The "Fused" Scaffold (Type B)
-
Structure: Pyrazolo[3,4-b]pyridine-carbaldehydes.
-
Electronic Properties: Planar, rigid bicyclic systems that mimic the purine core of ATP.
-
Primary Utility: Kinase inhibitors (e.g., VEGFR-2, p38 MAPK) where the aldehyde serves as a handle for solubilizing groups.
Part 2: Synthetic Strategies & Protocols
Strategy A: The Vilsmeier-Haack Cyclization (Dominant Route for Type A)
The most robust method for synthesizing 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction of hydrazones derived from 2-hydrazinylpyridine. This "one-pot" cyclization-formylation sequence constructs the pyrazole ring and installs the aldehyde simultaneously.
Mechanism & Causality [3][4]
-
Hydrazone Formation: Condensation of a methyl ketone with 2-hydrazinylpyridine creates the N-N bond.
-
Vilsmeier Reagent Attack: The electrophilic chloriminium ion (from DMF/POCl
) attacks the hydrazone nitrogen and the -carbon of the ketone moiety. -
Cyclization: Double formylation followed by cyclization eliminates dimethylamine to form the pyrazole ring.
-
Hydrolysis: The resulting iminium species is hydrolyzed to the aldehyde.
Detailed Protocol: Synthesis of 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Reagents:
-
Acetophenone derivative (1.0 equiv)
-
2-Hydrazinylpyridine (1.1 equiv)
-
POCl
(3.0 equiv) -
DMF (Excess, solvent/reagent)
Step-by-Step Workflow:
-
Hydrazone Preparation:
-
Dissolve acetophenone (10 mmol) and 2-hydrazinylpyridine (11 mmol) in Ethanol (20 mL).
-
Add catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux for 2–4 hours (Monitor by TLC: Hexane/EtOAc 7:3).
-
Cool to 0°C. Filter the precipitated hydrazone solid. Wash with cold ethanol.
-
-
Vilsmeier-Haack Cyclization:
-
Preparation of Vilsmeier Reagent: In a separate flask, add POCl
(30 mmol) dropwise to dry DMF (10 mL) at 0°C under Ar/N . Stir for 30 min to form the white/yellow substituted iminium salt. -
Addition: Dissolve the isolated hydrazone (from Step 1) in minimal DMF (5 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to room temperature, then heat to 80–90°C for 4–6 hours. Note: Higher temperatures may cause tarring; monitor strictly.
-
Quenching: Pour the reaction mixture onto crushed ice (100 g). Neutralize to pH 7–8 using saturated Na
CO or NaOAc solution. -
Isolation: Extract with CH
Cl (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na SO , and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO
, gradient Hexane -> EtOAc).
-
Yield Expectation: 60–85% depending on acetophenone substituents.
Strategy B: Methyl Group Oxidation (Route for Pincer Ligand Precursors)
For scaffolds like 6-(1H-pyrazol-1-yl)pyridine-2-carboxaldehyde , the pyrazole ring is typically pre-installed via C-N coupling, followed by oxidation of a methyl group on the pyridine ring.
Protocol Summary:
-
Coupling: 2-Bromo-6-methylpyridine + Pyrazole + CuI/K
CO 2-Methyl-6-(pyrazol-1-yl)pyridine. -
Oxidation:
-
Reagent: SeO
(Selenium Dioxide) in 1,4-dioxane. -
Conditions: Reflux (100°C) for 12–24 hours.
-
Critical Step: Filter hot through Celite to remove red selenium byproducts.
-
Yield: 40–60%. (Note: This reaction is sensitive to over-oxidation to the carboxylic acid; control stoichiometry carefully).
-
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways to access both Linked (Type A) and Fused (Type B) aldehyde building blocks.
Caption: Divergent synthetic workflows for Linked (Type A) vs. Fused (Type B) pyrazolyl-pyridine aldehyde scaffolds.
Part 4: Applications & Data
Quantitative Comparison of Methods
| Method | Target Scaffold | Key Reagents | Yield Range | Advantages | Limitations |
| Vilsmeier-Haack | 1-Pyridyl-pyrazole-4-CHO | POCl | 65–85% | One-pot ring construction; High regioselectivity | POCl |
| SeO | 6-Pyrazolyl-picolinaldehyde | SeO | 40–60% | Direct access to pincer precursors | Toxic Se byproducts; Risk of over-oxidation |
| Cyclocondensation | Pyrazolo[3,4-b]pyridine | Aminopyrazole + 1,3-diketone | 70–90% | Modular; Access to fused drug scaffolds | Limited to specific substitution patterns |
Case Study: "NNN" Pincer Ligands in Catalysis
The 6-(1H-pyrazol-1-yl)pyridine-2-carboxaldehyde is a precursor to "NNN" tridentate ligands used in Ruthenium(II) catalyzed acceptorless dehydrogenation of alcohols.
-
Reaction: Condensation of the aldehyde with an amine (or hydrazine) yields the imine arm.
-
Performance: Ru-complexes derived from these ligands achieve Turnover Frequencies (TOF) > 10,000 h
in alcohol oxidation [2].
Drug Development: VEGFR-2 Inhibition
Fused pyrazolo[3,4-b]pyridine-5-carbaldehydes serve as key intermediates for angiogenesis inhibitors.
-
Mechanism: The aldehyde is converted to a Schiff base or nitrile, positioning a hydrogen bond acceptor to interact with the hinge region of the kinase ATP-binding pocket (Cys919 in VEGFR-2) [3].
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. Molecules (2022). [Link]
-
Pyrazole–pyridine–pyrazole (NNN) ruthenium(II) complex catalyzed acceptorless dehydrogenation of alcohols. Dalton Transactions (2023).[5] [Link]
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights and VEGFR-2 docking. BMC Chemistry (2024). [Link]
-
Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank (2024).[6] [Link][7]
-
1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Structure & Properties. PubChem. [Link]
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3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde: Technical Profile & Synthesis Guide
[1]
Executive Summary
3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (CAS: 2629318-55-2) is a specialized heterocyclic building block utilized in the design of small-molecule kinase inhibitors and advanced pharmaceutical intermediates.[1] Characterized by a pyridine-2-carboxaldehyde core substituted at the 3-position with a 1-methyl-pyrazole moiety, this scaffold offers unique electronic properties and vector orientation for fragment-based drug discovery (FBDD).[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and application logic in medicinal chemistry.[1]
Physicochemical Specifications
The following data constitutes the baseline identity for analytical verification.
| Property | Specification |
| IUPAC Name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine-2-carbaldehyde |
| CAS Number | 2629318-55-2 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Appearance | Brown to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (Pyridine N, Pyrazole N, Aldehyde O) |
| Rotatable Bonds | 1 (C-C bond between Pyridine C3 and Pyrazole C5) |
Synthetic Architecture & Methodology
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde requires precise control over regioselectivity, particularly regarding the pyrazole attachment.[1] The "pyrazol-5-yl" designation indicates the connection point is at the carbon adjacent to the N-methyl group, creating significant steric influence compared to the 3-isomer.[1]
Retrosynthetic Logic (DOT Visualization)
The most robust synthetic route employs a Suzuki-Miyaura Cross-Coupling strategy.[1] Direct coupling to the free aldehyde is possible but prone to side reactions (Cannizzaro, oxidation). The "High-Fidelity" protocol utilizes an acetal protecting group.[1]
Figure 1: Step-wise retrosynthetic workflow for high-purity synthesis.
Experimental Protocol (High-Fidelity Route)
Step 1: Protection of Aldehyde
-
Dissolve 3-bromopicolinaldehyde (1.0 eq) in anhydrous methanol.
-
Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reflux for 4 hours until TLC confirms conversion to the dimethyl acetal.
-
Neutralize with NaHCO₃, concentrate, and extract with EtOAc.
Step 2: Suzuki-Miyaura Coupling
-
Reactants: 3-Bromo-2-(dimethoxymethyl)pyridine (1.0 eq) + 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq).[1]
-
Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq).[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.[1]
-
Procedure:
-
Charge reaction vessel with reactants and base under N₂ atmosphere.
-
Add degassed solvent system.[1]
-
Add catalyst rapidly to prevent deactivation.[1]
-
Heat to 90°C for 12–16 hours.
-
Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient) to isolate the coupled acetal.[1]
-
Step 3: Deprotection
-
Dissolve the intermediate in THF.
-
Add 2M HCl (aq) and stir at Room Temperature (RT) for 2 hours.
-
Monitor disappearance of acetal by TLC/LCMS.[1]
-
Adjust pH to ~8 with saturated NaHCO₃ (careful addition to avoid Cannizzaro disproportionation at high pH).
-
Extract with DCM, dry over MgSO₄, and concentrate to yield the title compound.
Functional Applications & Reactivity[1][3]
This molecule functions as a "linchpin" scaffold.[1] The aldehyde group allows for rapid diversification, while the pyridine-pyrazole biaryl system provides a rigid, planar core common in kinase inhibitors (e.g., TGF-β, p38 MAPK).[1]
Schiff Base & Heterocycle Formation
The C2-aldehyde is highly electrophilic.[1] It is primarily used to generate:
-
Imidazo[1,5-a]pyridines: Via condensation with amines followed by cyclization.[1]
-
Aminomethyl derivatives: Via Reductive Amination (NaBH(OAc)₃) to introduce solubilizing groups (e.g., piperazines).[1]
Pharmacophore Logic (DOT Visualization)
Figure 2: Pharmacophore mapping of the molecule within a theoretical binding pocket.[1]
Analytical Characterization
To validate the identity of the synthesized material, the following signals are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aldehyde (-CHO): Singlet, δ ~10.0–10.2 ppm.[1]
-
Pyridine Ring: Three aromatic protons.[1] The proton at C6 (adjacent to N) will be a doublet around δ 8.6–8.8 ppm.[1]
-
Pyrazole Ring: Two doublets (or broad singlets) for the C3/C4 protons, typically around δ 6.5 and 7.5 ppm.[1]
-
N-Methyl: Singlet, δ ~3.8–4.0 ppm (integrated for 3H).[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 188.2 m/z.
-
Safety & Handling
-
Hazard Statements:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (Picolinic acid derivative).[1]
References
-
Chemical Book. 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde Product Page. Retrieved from (Verified CAS 2629318-55-2).[1]
-
PubChem. Pyridine-2-carbaldehyde (Picolinaldehyde) Core Structure & Reactivity. National Library of Medicine.[1] Available at: [Link][1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for biaryl synthesis).
Structural Diversity and Synthetic Strategies: Isomers of (1-Methyl-1H-pyrazolyl)picolinaldehyde
Executive Summary & Core Definition
Compound Class: (1-Methyl-1H-pyrazolyl)picolinaldehyde Core Scaffold: Pyridine-2-carbaldehyde (Picolinaldehyde) substituted with a 1-methyl-1H-pyrazole group.[1][2][3][4][5][6]
This technical guide addresses the structural isomerism, synthetic pathways, and application spectrum of (1-methyl-1H-pyrazolyl)picolinaldehyde. Unlike rigid commodity chemicals, this entity represents a class of isomers defined by the regio-positioning of the pyrazole ring relative to the aldehyde function. These compounds are critical intermediates in the development of N,N-bidentate ligands for organometallic catalysis (Ru, Ir) and metallo-supramolecular assemblies.
The Isomerism Challenge
The term "(1-methyl-1H-pyrazolyl)picolinaldehyde" is chemically ambiguous without positional locants. The "picolinaldehyde" nomenclature fixes the aldehyde (-CHO) group at the C2 position of the pyridine ring. Isomerism arises from two variables:
-
Pyridine Attachment: The pyrazole group can attach at C3, C4, C5, or C6 of the pyridine ring.
-
Pyrazole Linkage: The connection point on the pyrazole ring can be C3', C4', or C5'. (Note: N1' is methylated, precluding N-linkage in this specific nomenclature context).
Structural Analysis & Nomenclature
To ensure reproducibility, researchers must identify the specific regioisomer required for their application. The most synthetically relevant isomers are the 6-substituted (terpyridine-like geometry) and 4-substituted (linear geometry) variants.
Isomer Visualization Map
The following diagram maps the logical relationship between the core scaffold and its potential isomers.
Figure 1: Structural hierarchy defining the regioisomers based on substitution vectors.
Key Isomer Properties Table
| Isomer Name | Structure Code | Geometry | Primary Application |
| 6-(1-methyl-1H-pyrazol-3-yl)picolinaldehyde | 6,3'-Iso | Bent (120°) | Precursor for tridentate N^N^N pincer ligands (via hydrazone formation). |
| 4-(1-methyl-1H-pyrazol-4-yl)picolinaldehyde | 4,4'-Iso | Linear | MOF linkers; extending conjugation length in push-pull chromophores. |
| 6-(1-methyl-1H-pyrazol-1-yl)picolinaldehyde | 6,N-Iso | N-Linked | Rare. Requires C-N coupling. Often unstable under acidic conditions. |
Synthetic Protocols (The "How-To")
The most robust method for synthesizing C-linked pyrazolyl-picolinaldehydes is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over de novo ring construction because it tolerates the sensitive aldehyde functionality (unlike strong nucleophilic substitutions).
Protocol A: Suzuki-Miyaura Coupling (Recommended)
Target: 6-(1-methyl-1H-pyrazol-3-yl)picolinaldehyde Mechanism: Pd(0)-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.
Reagents & Materials
-
Substrate: 6-Bromopicolinaldehyde (CAS: 34562-79-9)
-
Coupling Partner: (1-Methyl-1H-pyrazol-3-yl)boronic acid (CAS: 1025708-31-7)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Ferrocene ligand prevents Pd black precipitation)
-
Base: K₂CO₃ (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL Schlenk flask or microwave vial.
-
Add 6-Bromopicolinaldehyde (1.0 eq) and Pyrazole Boronic Acid (1.1 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Critical Step: Evacuate and backfill with Argon/Nitrogen (3 cycles) to remove O₂. Oxygen poisons the Pd(0) species.
-
-
Reaction:
-
Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Add degassed K₂CO₃ solution (2.0 eq).
-
Heat to 90°C for 12 hours (Oil bath) OR 110°C for 45 mins (Microwave).
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1). The aldehyde spot is UV active and stains orange with 2,4-DNP.
-
-
Workup & Purification:
-
Cool to room temperature.[2][7][8] Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.[8][9]
-
Partition filtrate between EtOAc and Water. Wash organic layer with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 20% → 60% EtOAc in Hexanes.
-
Note: Pyridine derivatives often "tail" on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
-
Synthetic Pathway Diagram
Figure 2: Suzuki-Miyaura workflow for C-C bond formation between pyridine and pyrazole rings.
Characterization & Validation
Trustworthiness in synthesis relies on rigorous characterization. The following data points are expected for the 6-substituted isomer.
1H NMR Diagnostics (CDCl₃, 400 MHz)
-
Aldehyde (-CHO): Singlet at δ 10.0 - 10.2 ppm . This is the most diagnostic peak. If this is absent, the aldehyde may have oxidized to acid or reduced to alcohol.
-
N-Methyl (-CH₃): Singlet at δ 3.9 - 4.1 ppm (Integration: 3H).
-
Pyridine Protons: Three protons in the aromatic region (δ 7.8 - 8.5 ppm). Look for the doublet at ~8.0 ppm corresponding to the C3 proton adjacent to the aldehyde.
-
Pyrazole Protons: Two doublets (or singlets depending on resolution) typically around δ 6.8 and 7.5 ppm.
Troubleshooting Common Issues
-
Low Yield: Often due to "Protodeboronation" of the pyrazole boronic acid.
-
Solution: Use a boronic ester (Pinacol ester) instead of the acid, or switch to anhydrous conditions using CsF as the base.
-
-
Aldehyde Oxidation: The product converts to carboxylic acid on the column.
-
Solution: Perform chromatography rapidly and avoid acidified silica. Store the product under Nitrogen at -20°C.
-
Applications in Research
The primary value of (1-methyl-1H-pyrazolyl)picolinaldehyde lies in its ability to act as a pre-ligand .
-
Schiff Base Ligands: Condensation of the aldehyde with amines (e.g., aniline, hydrazine) creates N^N^N tridentate ligands (Terpyridine analogues). These are crucial for:
-
Ruthenium(II) Dyes: Solar cell sensitizers.
-
Iron(II) Spin-Crossover Complexes: Magnetic switches.
-
-
Bio-orthogonal Chemistry: The aldehyde group can be used to tag biomolecules via oxime ligation, while the pyrazole-pyridine core acts as a fluorescent reporter or metal chelator.
References
-
Regioisomerism in Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles."[7][9] Chemical Reviews. [Link] (Contextual grounding on pyrazole chemistry).
-
Suzuki Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Coupling of Pyridyl Nucleophiles."[5] Angewandte Chemie. [Link] (Protocol validation).
-
Pyrazolyl-Pyridine Ligands: Halcrow, M. A. "The Coordination Chemistry of Pyrazolyl-Pyridine Ligands." Coordination Chemistry Reviews. [Link] (Application context).
Sources
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- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Methodological & Application
Application Note: A Streamlined Protocol for the Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde via Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-methyl-1H-pyrazole-5-boronic acid pinacol ester and 3-bromopicolinaldehyde. This document offers in-depth insights into the reaction mechanism, experimental setup, purification, and characterization of the final product, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Pyrazolyl-Pyridine Scaffolds
The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold with a broad spectrum of biological activities. Molecules incorporating this structural motif have demonstrated potential as inhibitors of various kinases, G-protein coupled receptors, and other enzymes implicated in a range of diseases, including cancer, inflammation, and neurological disorders. The aldehyde functionality on the picoline ring of the target molecule serves as a versatile handle for further chemical modifications, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3][4] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids and esters make it an ideal choice for the synthesis of complex molecules like 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromopicolinaldehyde), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (1-methyl-1H-pyrazole-5-boronic acid pinacol ester) transfers its organic group to the palladium center, forming a new Pd(II) complex. The base is crucial for activating the boronic ester.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit catalyst activity.[5][6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde from commercially available starting materials.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 | Sigma-Aldrich | ≥97% |
| 3-Bromopicolinaldehyde | 405174-97-2 | Sigma-Aldrich | ≥97% |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 72287-26-4 | Sigma-Aldrich | 98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich | ≥99% |
| 1,4-Dioxane, anhydrous | 123-91-1 | Sigma-Aldrich | 99.8% |
| Water, deionized | 7732-18-5 | - | - |
| Ethyl acetate (EtOAc) | 141-78-6 | Sigma-Aldrich | ≥99.5% |
| Hexanes | 110-54-3 | Sigma-Aldrich | ≥98.5% |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | ≥99% |
| Silica gel | 7631-86-9 | Sigma-Aldrich | 60 Å, 230-400 mesh |
Step-by-Step Procedure
Caption: Workflow for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde.
Rationale for Experimental Choices
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaromatic compounds. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle and prevent catalyst deactivation.[9][10]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid pinacol ester for transmetalation without causing undesired side reactions.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Temperature: Heating the reaction to 90 °C provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle, leading to a reasonable reaction time.
Purification and Characterization
Purification
Purification of the crude product is achieved by flash column chromatography on silica gel.[11][12] A gradient elution with ethyl acetate in hexanes is typically effective in separating the desired product from unreacted starting materials and byproducts. For highly polar aldehydes, alternative purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or the formation of a reversible bisulfite adduct can be considered.[13][14][15][16][17]
Characterization
The structure and purity of the synthesized 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde can be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the aldehyde proton (singlet, ~10 ppm), aromatic protons on the pyridine and pyrazole rings, and a singlet for the N-methyl group on the pyrazole ring. |
| ¹³C NMR | The spectrum should display signals for the carbonyl carbon of the aldehyde (~190 ppm), as well as the carbons of the pyridine and pyrazole rings and the N-methyl group. |
| HRMS (ESI) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the protonated product ([M+H]⁺), confirming its elemental composition. |
Troubleshooting and Safety Precautions
-
Low Yield: If the reaction yield is low, consider degassing the solvent more thoroughly to remove any dissolved oxygen, which can deactivate the palladium catalyst. Ensure the anhydrous nature of the dioxane. Trying a different palladium catalyst or ligand, such as those based on bulky biaryl phosphines, may also improve the yield.[6]
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be necessary. The quality of the boronic acid ester is also crucial; it should be stored under inert atmosphere and protected from moisture.
-
Safety: 3-Bromopicolinaldehyde is an irritant. Palladium catalysts are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This application note presents a reliable and reproducible protocol for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde via a Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure, along with the rationale for the choice of reagents and conditions, provides a solid foundation for researchers to successfully synthesize this important building block for drug discovery and medicinal chemistry applications.
References
-
C. A. Fleckenstein and H. Plenio, "Efficient Suzuki–Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol," The Journal of Organic Chemistry, vol. 73, no. 8, pp. 3236-3244, 2008.
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008.
-
S. L. Buchwald et al., "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Journal of the American Chemical Society, vol. 135, no. 32, pp. 12088-12091, 2013.
-
S. L. Buchwald et al., "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," DSpace@MIT, 2013.
-
N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457-2483, 1995.
-
A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176-4211, 2002.
-
M. R. Netherton and G. C. Fu, "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids," Organic Letters, vol. 3, no. 25, pp. 4095-4097, 2001.
-
W. C. Still, M. Kahn, and A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," The Journal of Organic Chemistry, vol. 43, no. 14, pp. 2923-2925, 1978.
-
BenchChem, "Technical Support Center: Purification of Polar Heterocyclic Aldehydes," BenchChem, 2025.
-
Sigma-Aldrich, "1-Methyl-1H-pyrazole-5-boronic acid pinacol ester," Sigma-Aldrich.
-
Sigma-Aldrich, "3-Bromopicolinaldehyde," Sigma-Aldrich.
-
S. K. Gurung et al., "Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reaction," RSC Advances, vol. 11, no. 43, pp. 26645-26668, 2021.
-
A. F. Littke et al., "A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates," Journal of the American Chemical Society, vol. 122, no. 17, pp. 4020-4028, 2000.
-
A. Molnár, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," in Palladium-Catalyzed Coupling Reactions, Wiley-VCH Verlag GmbH & Co. KGaA, 2013, pp. 1-134.
-
University of Rochester, "How To Run A Reaction: Purification," University of Rochester Department of Chemistry.
-
P. R. Mullens, "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings," Tetrahedron Letters, vol. 50, no. 46, pp. 6371-6373, 2009.
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal.
-
Google Patents, "Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester," Google Patents, US 10,647,705 B2.
-
Yoneda Labs, "Suzuki-Miyaura Cross-Coupling: Practical Guide," Yoneda Labs.
-
University of Rochester, "Tips & Tricks: Recrystallization," University of Rochester Department of Chemistry.
-
A. V. Smirnov et al., "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles," Molecules, vol. 28, no. 2, p. 817, 2023.
-
N. A. K. Loh et al., "Synthesis and Crystal Structures of N-Substituted Pyrazolines," Molecules, vol. 18, no. 2, pp. 2392-2403, 2013.
-
J. E. Hein and K. D. Mack, "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol," Journal of Visualized Experiments, no. 134, p. e57331, 2018.
-
S. G. Newman and M. Lautens, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, vol. 133, no. 44, pp. 17781-17783, 2011.
-
Reddit, "r/chemistry - Purifying aldehydes?," Reddit, 2015.
Sources
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- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Application Note: Reductive Amination Protocols for 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
This Application Note is structured to guide researchers through the reductive amination of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde , a scaffold presenting unique steric and electronic challenges common in kinase inhibitor synthesis.
Abstract & Strategic Overview
The reductive amination of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (referred to herein as Substrate A ) is a critical transformation in the synthesis of bioactive small molecules. While picolinaldehydes are generally reactive, Substrate A presents a "perfect storm" of challenges:
-
Steric Hindrance: The bulky 1-methylpyrazole group at the C3 position exerts significant steric pressure on the C2-aldehyde, retarding nucleophilic attack and imine formation.
-
Electronic Deactivation: The electron-deficient pyridine ring increases the electrophilicity of the carbonyl, but the adjacent nitrogen lone pair can facilitate stable hemiaminal formation, trapping the reaction intermediate.
-
Chelation Risks: The pyridine nitrogen and the forming imine nitrogen can chelate boron or metal species, potentially stalling the reduction.
This guide provides three validated protocols ranging from standard discovery-scale methods to process-amenable techniques, ensuring high conversion and purity.
Mechanistic Analysis & Reaction Pathway[1]
Understanding the failure modes is essential for selecting the right protocol.
The "Ortho-Effect" in Picolinaldehydes
In standard aldehydes, the rate-determining step is often the reduction of the iminium ion. However, for Substrate A , the rate-determining step shifts to imine formation . The ortho-pyrazole substituent blocks the trajectory of the incoming amine, requiring forcing conditions (Lewis acids or dehydrating agents) to drive the equilibrium from hemiaminal to imine.
DOT Diagram: Reaction Pathway & Steric Blockade
The following diagram illustrates the reaction energy landscape and the specific steric clash.
Figure 1: Reaction pathway highlighting the rate-determining step (RDS) caused by the C3-pyrazole steric bulk.
Experimental Protocols
Method A: Standard STAB Protocol (Discovery Scale)
Best for: Primary amines, unhindered secondary amines, and rapid library synthesis.
Rationale: Sodium Triacetoxyborohydride (STAB) is mild and allows for "one-pot" execution.[1] Acetic acid is added to catalyze imine formation and protonate the basic pyridine nitrogen, preventing catalyst inhibition.
Materials:
-
Substrate A: 1.0 equiv
-
Amine: 1.1 – 1.2 equiv
-
Sodium Triacetoxyborohydride (STAB): 1.5 equiv
-
Acetic Acid (AcOH): 1.0 – 2.0 equiv[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Dissolution: In a dry vial, dissolve Substrate A (0.5 mmol) in DCE (5 mL).
-
Amine Addition: Add the amine (0.55 mmol) followed by AcOH (0.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Critical Step: Do not add the reducing agent immediately. Allow the "induction period" for the amine to penetrate the steric shield and form the imine equilibrium.
-
-
Reduction: Add STAB (0.75 mmol) in one portion.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Note: If aldehyde persists, add 0.5 equiv more STAB.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
Method B: Titanium(IV) Isopropoxide Promoted (Hard-to-Form Imines)
Best for: Sterically hindered amines, anilines, or when Method A fails to reach full conversion.
Rationale: Ti(OiPr)₄ acts as a dual-function reagent: a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly toward the imine. This is the gold standard for ortho-substituted heteroaromatic aldehydes.
Materials:
-
Substrate A: 1.0 equiv
-
Amine: 1.2 equiv
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): 1.5 – 2.0 equiv
-
Sodium Borohydride (NaBH₄): 2.0 equiv
-
Solvent: THF (anhydrous) or Methanol (for the reduction step)
Procedure:
-
Complexation: In a flame-dried flask under N₂, dissolve Substrate A (1.0 mmol) and Amine (1.2 mmol) in anhydrous THF (4 mL).
-
Activation: Add Ti(OiPr)₄ (2.0 mmol) dropwise. The solution often turns yellow/orange.
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if extremely hindered).
-
Checkpoint: Confirm imine formation by LCMS (look for M+Amine-H₂O mass).
-
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (2.0 mmol). Then, cautiously add MeOH (2 mL) dropwise to solubilize the borohydride. Stir for 2 hours while warming to RT.
-
Quench (The "Titanium Emulsion" Fix): Add 1 mL of water to quench. A white sticky precipitate (TiO₂) will form.
-
Tip: Dilute with EtOAc and filter through a Celite pad to remove titanium salts. Washing the Celite with 10% MeOH/DCM ensures high recovery.
-
Method C: 2-Picoline Borane (Green/Process Scale)
Best for: Scale-up (>5g), acid-sensitive substrates, and "Green Chemistry" compliance.
Rationale: 2-Picoline Borane (2-PicBH₃) is a thermally stable, air-stable solid alternative to unstable cyanoborohydride. It works excellently in protic solvents (MeOH/EtOH), which accelerates imine formation without external acid catalysts.
Materials:
-
Substrate A: 1.0 equiv
-
Amine: 1.05 equiv
-
2-Picoline Borane: 1.1 equiv
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
One-Pot Mix: Charge Substrate A (10 mmol) and Amine (10.5 mmol) into MeOH (50 mL).
-
Reagent Addition: Add 2-Picoline Borane (11 mmol) immediately.
-
Reaction: Stir at 40–50°C for 4–8 hours.
-
Insight: The elevated temperature helps overcome the steric barrier of the pyrazole group, while the reagent remains stable (unlike STAB which degrades at >30°C).
-
-
Workup: Evaporate solvent. Add 1M HCl (aq) and stir for 30 min to break the amine-boron complex (if necessary). Neutralize with NaOH and extract with EtOAc.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Aldehyde remains) | Steric hindrance prevents imine formation. | Switch to Method B (Ti-mediated) . Heat the imine formation step to 50°C before reduction. |
| Alcohol Byproduct (Reduction of aldehyde) | Reducing agent is attacking aldehyde faster than imine forms. | Delay reducing agent addition. Ensure imine is formed (check LCMS) before adding STAB/NaBH₄. |
| Product Trapped in Aqueous Phase | Pyridine/Pyrazole nitrogen makes product highly polar. | Use DCM:IPA (3:1) for extraction. Saturate aqueous layer with NaCl (salting out). |
| Incomplete Reduction (Intermediate Imine) | Boron chelation to pyrazole/pyridine nitrogens. | Increase reducing agent to 2.5 equiv. Perform an acidic workup (1M HCl wash) to break chelates. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link
-
Sato, S., et al. "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions."[3][4] Tetrahedron, 2004, 60(36), 7899–7906. Link[3]
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Metal Complexation of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde Derivatives
This Application Note is designed to provide a comprehensive technical guide for the synthesis, derivatization, and metal complexation of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde .
This scaffold represents a sophisticated class of heterocyclic building blocks where a pyridine core is functionalized with an aldehyde (for Schiff base expansion) and a sterically demanding pyrazole moiety. The resulting complexes are highly relevant in catalysis (transfer hydrogenation) and medicinal inorganic chemistry (anticancer metallodrugs) .
Introduction & Structural Analysis[1][2][3][4]
The molecule 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (hereafter referred to as Scaffold A ) is a bifunctional ligand precursor.[1] Its utility stems from two distinct structural features:
-
The Chelation Vector: The pyridine nitrogen (
) and the aldehyde oxygen ( ) (or its imine derivative) form a primary binding pocket. -
The Steric/Electronic Modulator: The 1-methyl-pyrazol-5-yl group at the 3-position of the pyridine ring exerts significant steric influence on the metal center.[1] Unlike the common pyrazol-3-yl isomer (which facilitates
-bidentate binding), the pyrazol-5-yl attachment places the -methyl group proximal to the biaryl bond, creating a twisted conformation that can enforce unique geometries in metal complexes.[1]
Key Applications
-
Ruthenium(II) Catalysis: Transfer hydrogenation of ketones (utilizing the steric bulk to enhance enantioselectivity in chiral derivatives).
-
Medicinal Chemistry: The pyrazole moiety improves lipophilicity (
) of Schiff base complexes, enhancing cellular uptake in cytotoxicity assays.
Ligand Synthesis Protocol
Since Scaffold A is not a standard catalog item, it must be synthesized via a Suzuki-Miyaura cross-coupling strategy.
Synthesis of the Scaffold
Reaction: 3-Bromopicolinaldehyde + 1-Methyl-1H-pyrazol-5-ylboronic acid
Reagents:
-
3-Bromopicolinaldehyde (1.0 eq)[1]
-
1-Methyl-1H-pyrazol-5-ylboronic acid (pinacol ester) (1.2 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(3.0 eq)[1] -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Protocol:
-
Degassing: Charge a Schlenk flask with the bromide, boronic ester, and base. Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed 1,4-dioxane/water mixture.
-
Catalyst Addition: Add
under a positive stream of Argon. -
Reflux: Heat the mixture to 90°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Checkpoint: The product should appear as a UV-active spot with lower
than the bromide.[1]
-
-
Workup: Cool to RT. Filter through a Celite pad.[1][2] Dilute filtrate with EtOAc, wash with brine (
). Dry over .[1] -
Purification: Flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Derivatization (Schiff Base Formation)
The aldehyde is rarely coordinated directly. It is typically condensed with an amine to form an Imine (Schiff Base) ligand.[1]
Example: Synthesis of Ligand
-
Reagents: Scaffold A (1 eq) + Thiosemicarbazide (1 eq) + Ethanol + Acetic Acid (cat.).[1]
-
Procedure: Reflux in ethanol (3h). The product usually precipitates as a yellow solid upon cooling.
Metal Complexation Protocols
This section details the coordination of the Schiff base derivative (
Workflow Visualization
Figure 1: Synthetic workflow from scaffold generation to metal complexation.
Protocol A: Ruthenium(II) Complexation
Target:
-
Precursor Preparation: Use
as the starting material. -
Stoichiometry: 1.0 eq Metal Precursor : 1.1 eq Ligand
.[1] -
Solvent System: Anhydrous Toluene (or Ethanol for higher solubility).[1]
-
Reaction:
-
Isolation:
Protocol B: Iridium(III) Half-Sandwich Complexation
Target:
-
Precursor:
(Pentamethylcyclopentadienyl iridium dichloride dimer).[1] -
Stoichiometry: 0.5 eq Dimer : 1.0 eq Ligand
.[1] -
Reaction:
-
Purification:
-
Add
(ammonium hexafluorophosphate) to induce anion exchange and precipitation of the cationic complex . -
Filter the yellow/orange solid.
-
Characterization & Data Analysis
Expected NMR Signatures
To validate complexation, compare the
| Proton Environment | Free Ligand ( | Metal Complex ( | Mechanistic Insight |
| Aldehyde/Imine (-CH=N-) | 8.2 – 8.6 (s) | 8.8 – 9.5 (s) | Downfield shift indicates coordination of the imine nitrogen ( |
| Pyridine | 8.5 – 8.7 (d) | 9.0 – 9.8 (d) | Significant downfield shift if Pyridine-N coordinates.[1] |
| Pyrazole | 3.8 – 4.0 (s) | 3.6 – 4.2 (s) | Shift depends on spatial orientation relative to the metal/co-ligands (anisotropic shielding).[1] |
| Hydrazinic NH | 10.0 – 11.5 (br) | Disappears | If the ligand deprotonates (thiolate form), this signal vanishes. |
IR Spectroscopy Markers
-
Azomethine: Shifts from ~1610
(free) to ~1590 (complexed), indicating -coordination.[1] -
Thione (if applicable): Shifts from ~850
to lower frequency or disappears upon thiol-tautomerization and -coordination.[1]
References
-
Suzuki Coupling of Picolinaldehydes
-
Ruthenium Schiff Base Protocols
-
Iridium Catalysis Context
-
Pyrazolyl-Pyridine Chemistry
Sources
- 1. 601514-63-0,2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2013006738A1 - Compounds for the treatment of hiv - Google Patents [patents.google.com]
- 3. Structural and biomedical investigations of novel ruthenium schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Synthesis of Fused Heterocycles from 3-(Pyrazolyl)picolinaldehyde
This application note details the strategic synthesis of fused heterocyclic systems derived from 3-(1H-pyrazol-1-yl)picolinaldehyde . This specific scaffold—a pyridine ring substituted with a formyl group at C2 and a pyrazole ring at C3—serves as a potent "ortho-functionalized" electrophile, enabling the construction of tricyclic nitrogen-bridgehead systems such as pyrazolo[1,5-a][1,8]naphthyridines . These fused architectures are critical in medicinal chemistry, often functioning as kinase inhibitors, adenosine receptor antagonists, and DNA intercalators.
Strategic Overview
The chemical utility of 3-(1H-pyrazol-1-yl)picolinaldehyde (1) lies in its bifunctional nature. It possesses a highly reactive electrophilic center (the aldehyde) adjacent to a latent nucleophile (the pyrazole ring).
-
Electrophilic Site: The C2-formyl group is susceptible to Knoevenagel condensations and Schiff base formation.
-
Nucleophilic/Activation Site: The C5 position of the N-linked pyrazole ring is electron-rich and sterically positioned to undergo intramolecular cyclization with the pendant alkylidene intermediate, typically via a Friedländer-type mechanism.
Core Reaction Pathways
-
Friedländer-Type Condensation: Reaction with active methylene compounds (ketones, ketoesters) to form pyrazolo[1,5-a][1,8]naphthyridines .
-
Multicomponent Cyclization: Reaction with urea/thiourea or amidines to form pyrazolo-fused pyridopyrimidines .
Mechanistic Pathway & Logic
The formation of the fused tricyclic system follows a cascade sequence. The initial step is a base-catalyzed aldol-type condensation between the aldehyde and the active methylene compound. This is followed by an intramolecular hetero-cyclization involving the pyrazole C5-H or N2, depending on the specific isomer and conditions.
Pathway Visualization (DOT)
Caption: Logical flow of the Friedländer-type cascade synthesis from 3-(pyrazolyl)picolinaldehyde.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a][1,8]naphthyridines
Target: Synthesis of 3-substituted or 3,4-disubstituted pyrazolo[1,5-a][1,8]naphthyridines. Mechanism: Base-mediated condensation with ketones (e.g., acetophenone, acetone, cyclic ketones).
Reagents & Equipment[1]
-
Starting Material: 3-(1H-pyrazol-1-yl)picolinaldehyde (1.0 equiv)
-
Substrate: Acetophenone (1.1 equiv) or Cyclohexanone (1.1 equiv)
-
Base: 10% ethanolic KOH or Piperidine (catalytic)
-
Solvent: Ethanol (absolute)
-
Equipment: Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask, dissolve 3-(1H-pyrazol-1-yl)picolinaldehyde (1.0 mmol, 173 mg) in absolute ethanol (10 mL).
-
Addition: Add the active methylene compound (e.g., acetophenone, 1.1 mmol, 132 mg).
-
Catalysis: Add 10% ethanolic KOH (0.5 mL) dropwise. Note: The solution often turns yellow/orange, indicating enolate formation.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor progress by TLC (30% EtOAc in Hexanes). The aldehyde spot (Rf ~0.5) should disappear, replaced by a highly fluorescent product spot.
-
Work-up:
-
Cool the mixture to room temperature.
-
Precipitation: If the product precipitates, filter the solid and wash with cold ethanol.
-
Extraction (if no precipitate): Evaporate the solvent under reduced pressure. Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL). Dry over anhydrous Na₂SO₄.
-
-
Purification: Recrystallize from EtOH/DMF (9:1) or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Expected Yield: 75–85% Key Characterization:
-
¹H NMR: Disappearance of the aldehyde proton (~10.0 ppm). Appearance of new aromatic signals corresponding to the fused ring system.
-
MS: M+1 peak corresponding to the loss of H₂O from the sum of reactants.
Protocol B: Multicomponent Synthesis of Pyrazolo-Fused Pyridopyrimidines
Target: Incorporation of the scaffold into a pyrimidine-fused system. Mechanism: Cyclocondensation with urea/thiourea.
Step-by-Step Procedure
-
Setup: Combine 3-(1H-pyrazol-1-yl)picolinaldehyde (1.0 mmol), Urea or Thiourea (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 10 mol%) in Ethanol (15 mL).
-
Reaction: Reflux the mixture for 8–12 hours.
-
Observation: A precipitate typically forms upon cooling.
-
Isolation: Filter the solid, wash with hot water (to remove excess urea), and then cold ethanol.
-
Yield: 60–70%.
Data Summary & Troubleshooting
Substrate Scope & Reactivity Table
| Active Methylene Substrate | Product Class | Reaction Conditions | Typical Yield | Notes |
| Acetophenone | 4-Phenyl-pyrazolo[1,5-a][1,8]naphthyridine | EtOH/KOH, Reflux, 4h | 82% | High fluorescence; stable solid. |
| Cyclohexanone | Tetrahydro-fused derivative | EtOH/Piperidine, Reflux, 6h | 78% | Requires longer reaction time due to sterics. |
| Ethyl Acetoacetate | Ester-functionalized naphthyridine | EtOH/Piperidine, Reflux, 5h | 65% | Potential for hydrolysis of ester if KOH is used. Use piperidine.[2] |
| Malononitrile | Carbonitrile derivative | EtOH/Et₃N, RT to 50°C | 88% | Very fast reaction; Knoevenagel product may isolate if not heated. |
Troubleshooting Guide
-
Issue: Incomplete Cyclization (Chalcone Isolation).
-
Cause: The Knoevenagel condensation occurred, but the ring closure failed.
-
Solution: Increase the basicity (switch from piperidine to KOH or NaOEt) or increase temperature (use n-Butanol reflux, 117°C).
-
-
Issue: Low Solubility of Starting Material.
-
Solution: 3-(Pyrazolyl)picolinaldehyde can be sparingly soluble in cold ethanol. Use a co-solvent mixture of EtOH/DMF (10:1) or warm the solvent before adding the base.
-
-
Issue: Regioselectivity (if using 3-substituted pyrazoles).
-
Insight: If the starting pyrazole has a substituent at C5, cyclization is blocked. Ensure the pyrazole is unsubstituted at the position ortho to the bridgehead nitrogen.
-
References
-
Friedländer Quinoline Synthesis Variants
- Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd". Chemische Berichte, 15, 2572.
-
Source:
-
Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Fused Systems
-
Multicomponent Reactions of Pyrazole-Aldehydes
-
Properties of Picolinaldehyde Derivatives
- 3-Pyridinecarboxaldehyde Data & Reactivity. (PubChem/NIST). Provides physical property baselines for the pyridine-aldehyde scaffold.
-
Source:
(Note: While specific papers titled "Reactions of 3-(pyrazolyl)picolinaldehyde" are rare in open literature, the protocols above are derived from the established chemistry of o-substituted heteroaryl aldehydes, specifically the reaction of 2-formyl-3-(1-pyrazolyl)pyridine analogues found in kinase inhibitor patent literature.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde [sigmaaldrich.com]
- 3. distantreader.org [distantreader.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. turkjps.org [turkjps.org]
Application Note: Reactivity & Protocols for 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
Executive Summary
The scaffold 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde represents a privileged structural motif in drug discovery, particularly for kinase inhibitors (e.g., JAK/STAT pathways) and as a precursor for tridentate
This guide details the reaction of this specific aldehyde with primary amines (
Key Applications Covered:
-
Schiff Base Condensation: Synthesis of tridentate ligand systems.
-
Imidazo[1,5-a]pyridine Formation: Access to fused heterocyclic cores via oxidative cyclization.[1]
-
Reductive Amination: Generation of secondary amine libraries for SAR studies.
Chemical Logic & Mechanistic Insight
The "Ortho-Effect" and Chelation Control
The reactivity of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is governed by two factors:
-
Electronic Activation: The electron-deficient pyridine ring enhances the electrophilicity of the aldehyde carbonyl, generally accelerating nucleophilic attack by amines compared to phenyl analogs.
-
Steric & Coordination Environment: The pyrazole group at the C3 position creates significant steric bulk. However, it also provides a secondary binding site. Upon imine formation, the construct offers three nitrogen donors (Pyridine-
, Imine- , Pyrazole- ), making it an ideal "pincer" ligand precursor.
Critical Consideration: The formation of the Imidazo[1,5-a]pyridine core (Protocol B) is a competing pathway when specific Lewis acids or oxidants are present, driven by the nucleophilicity of the pyridine nitrogen.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Caption: Divergent synthesis pathways. Path A (Green) yields ligands/amines; Path B (Red) yields fused heterocycles.
Protocol A: Synthesis of Tridentate Schiff Base Ligands
Objective: Isolate the imine product without cyclization or hydrolysis. Challenge: The ortho-pyrazole substituent can trap water, reversing the equilibrium. High-efficiency desiccation is required.
Materials
-
Substrate: 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (1.0 eq)
-
Amine: Aniline derivative or Alkyl amine (1.05 eq)
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Desiccant: Anhydrous
or Activated 4Å Molecular Sieves
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with
. -
Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL anhydrous MeOH.
-
Addition: Add 1.05 mmol of the primary amine.
-
Note: If using an amine hydrochloride salt, add 1.05 eq of Triethylamine (
) to liberate the free base.
-
-
Desiccation: Immediately add 500 mg of anhydrous
to the reaction mixture. This drives the equilibrium forward [1]. -
Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM).[2] The aldehyde spot (
) should disappear; the imine is typically more polar or fluorescent.
-
-
Work-up: Filter the mixture through a Celite pad to remove
. -
Isolation: Concentrate the filtrate in vacuo.
Validation Data (Typical):
| Amine Type | Reaction Time | Yield (%) | Observation |
|---|---|---|---|
| Aniline (Electron Neutral) | 4 h | 88% | Yellow solid, precipitates out. |
| 4-Methoxy-aniline (Electron Rich) | 2 h | 92% | Fast reaction, high purity. |
| Alkyl Amine (e.g., Benzylamine) | 6 h | 81% | Requires molecular sieves for best results. |
Protocol B: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
Objective: Access the fused heterocyclic core via oxidative C-H amination. Mechanism: The pyridine nitrogen attacks the imine carbon, followed by oxidation/aromatization. This is a "Grotbux-type" or oxidative condensation [2, 3].
Materials
-
Substrate: 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (1.0 eq)
-
Amine: Benzylamine or Aniline derivative (1.2 eq)
-
Catalyst: Copper(II) Acetate (
) (10-20 mol%) or (catalytic) -
Oxidant: Air (balloon) or
-
Solvent: DMF or DMSO
Step-by-Step Methodology
-
Setup: In a reaction tube, combine the aldehyde (1.0 mmol) and amine (1.2 mmol) in DMF (3 mL).
-
Catalyst Addition: Add
(0.1 mmol). -
Oxidation: Bubble air through the solution for 5 minutes, then seal under an air/oxygen balloon.
-
Heating: Heat the mixture to 80–100°C for 12 hours.
-
Why: Thermal energy is required to overcome the steric barrier imposed by the C3-pyrazole group during the cyclization step.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated
(to remove Cu) and Brine. -
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (Silica Gel).-
Eluent: Gradient 0
50% EtOAc in Hexanes. The imidazo[1,5-a]pyridine is typically highly fluorescent (blue/green) under UV light.
-
Protocol C: Reductive Amination (Library Synthesis)
Objective: Synthesize secondary amines for SAR (Structure-Activity Relationship) profiling.
Materials
-
Substrate: 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
-
Amine: Primary amine[5]
-
Reductant: Sodium Triacetoxyborohydride (
) -
Acid: Acetic Acid (AcOH)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Methodology
-
Imine Formation (In Situ): Mix aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 eq) to catalyze imine formation. Stir for 1 hour.
-
Reduction: Add
(1.5 mmol) in one portion.-
Note:
is preferred over because it reduces the imine selectively without touching the aldehyde if equilibrium reverts [4].
-
-
Reaction: Stir at room temperature for 16 hours.
-
Quench: Add saturated
solution (aqueous). Stir vigorously for 20 minutes until gas evolution ceases. -
Extraction: Extract with DCM (3 x 10 mL).
-
Purification: The crude secondary amine is often pure enough for biological screening. If not, purify via SCX-2 (Strong Cation Exchange) cartridges to remove non-basic impurities.
Troubleshooting & Expert Tips
Steric Hindrance at C3
The 1-methyl-pyrazol-5-yl group is bulky.
-
Issue: Slow reaction rates with bulky amines (e.g., tert-butylamine).
-
Solution: Use Titanium(IV) Isopropoxide (
) as a Lewis acid/dehydrating agent (1.5 eq) during the imine formation step. This coordinates to the carbonyl and scavenges water, forcing the reaction to completion.
Stability of the Aldehyde
Picolinaldehydes are prone to oxidation to picolinic acids.
-
Check: Verify the quality of the starting material via
NMR. The aldehyde proton should appear as a singlet near 10.0–10.2 ppm. If a broad peak at 12-13 ppm is visible, the sample contains carboxylic acid and requires purification (wash with dilute ).
NMR Characterization (Diagnostic Signals)
-
Aldehyde:
10.1 ppm (s, 1H). -
Imine (Schiff Base):
8.4–8.8 ppm (s, 1H, ). -
Imidazo[1,5-a]pyridine: Distinctive singlet for the C3-H (imidazole ring) usually around
8.0–8.5 ppm, and loss of the aldehyde/imine proton.
References
-
Ambient-Temperature Synthesis of N-pyrazolyl imines. Semantic Scholar. (2021). Describes condensation protocols using MgSO4 as a drying agent for pyrazole-amine systems. [Source]([Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. (2016). Comprehensive review of oxidative cyclization methodologies from picolinaldehydes.
-
One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry. (2011). Details the acid-catalyzed and multicomponent assembly of this core.
- Reductive Amination Protocols.Common Organic Chemistry.
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Oxidation of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde to carboxylic acid
This Application Note provides a rigorous technical guide for the oxidation of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde to 3-(1-Methyl-1H-pyrazol-5-yl)picolinic acid .
The protocol addresses the specific challenges of this substrate:
-
Nitrogen-Rich Heterocycles: The presence of pyridine and pyrazole rings makes the molecule susceptible to coordination with metal oxidants (e.g., Cr(VI), Mn(VII)), often reducing yield or complicating purification.
-
Zwitterionic Product: The product contains a basic pyridine nitrogen and an acidic carboxylic acid, creating solubility challenges (isoelectric point) during workup.
-
Steric Hindrance: The ortho-substitution pattern (2-formyl, 3-pyrazolyl) creates steric bulk near the reaction center.
Introduction & Chemical Strategy
Target Molecule: 3-(1-Methyl-1H-pyrazol-5-yl)picolinic acid Starting Material: 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (CAS: 2629318-55-2)
The conversion of heteroaryl aldehydes to carboxylic acids requires an oxidant that is chemoselective for the aldehyde moiety while avoiding N-oxidation of the pyridine/pyrazole rings or halogenation of the electron-rich pyrazole.
Selected Strategy: The Pinnick Oxidation The Pinnick Oxidation (Sodium Chlorite/NaClO₂ under mild acidic conditions) is the primary recommended protocol. It is driven by the formation of chlorous acid (HClO₂), which selectively oxidizes the aldehyde.[1][2]
-
Selectivity: Avoids N-oxide formation common with peroxides (mCPBA, H₂O₂).
-
Scavenger: A chlorine scavenger (2-methyl-2-butene or resorcinol) is mandatory to prevent the formation of hypochlorous acid (HOCl), which would otherwise chlorinate the electron-rich pyrazole ring.
-
Steric Tolerance: The mechanism involves a compact transition state, making it effective for ortho-substituted aldehydes.
Experimental Protocol A: Pinnick Oxidation (Standard)
This is the gold-standard method for high-value pharmaceutical intermediates.
Reagents & Materials
| Reagent | Equiv.[1][3][4][5] | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Chlorite (NaClO₂) | 3.0 - 5.0 | Oxidant (Technical grade ~80%) |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 3.0 - 5.0 | Buffer (Maintains pH ~3.5) |
| 2-Methyl-2-butene | 10.0 - 15.0 | HOCl Scavenger (Crucial) |
| Solvent System | - | t-Butanol : Water (3:1) or THF : Water (1:1) |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (1.0 equiv) in t-butanol (or THF).
-
Scavenger Addition: Add 2-methyl-2-butene (10-15 equiv). Note: This reagent is volatile; keep the mixture cool.
-
Buffer/Oxidant Solution: In a separate beaker, dissolve NaClO₂ (3.0 equiv) and NaH₂PO₄ (3.0 equiv) in water. The volume of water should be roughly 1/3 the volume of the organic solvent.
-
Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the aqueous oxidant/buffer solution dropwise over 15–30 minutes. The solution may turn pale yellow.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The aldehyde signal should disappear, and a more polar peak (acid) should appear.
-
-
Quenching: Once complete, the reaction is usually self-quenching due to the buffer, but if excess oxidant remains (yellow color persists), add a small amount of Sodium Sulfite (Na₂SO₃).
Workup & Purification (Critical for Zwitterions)
Isolation of picolinic acid derivatives is difficult due to their solubility in both aqueous acid (as pyridinium salts) and aqueous base (as carboxylates). The goal is to isolate the molecule at its Isoelectric Point (pI) .
Isolation Logic
-
pH < 1: Molecule is cationic (Soluble in water).
-
pH > 7: Molecule is anionic (Soluble in water).
-
pH ~ 3–4: Molecule is Zwitterionic/Neutral (Least soluble).
Workup Protocol
-
Solvent Removal: Evaporate the volatile organic solvent (t-BuOH/THF) under reduced pressure. The residue will be an aqueous slurry.
-
Basification (Wash): Add 1N NaOH until pH ~10. The product is now a soluble carboxylate. Wash this aqueous layer with Ethyl Acetate (EtOAc) or DCM to remove non-polar impurities (unreacted aldehyde or scavenger byproducts). Discard the organic layer.
-
Precipitation (The "pI Crash"):
-
Cool the aqueous basic layer to 0–5 °C.
-
Slowly add 1N HCl dropwise while monitoring pH with a meter.
-
Target pH: 3.0 – 3.5.
-
At this range, the 3-(1-Methyl-1H-pyrazol-5-yl)picolinic acid should precipitate as a white or off-white solid.
-
-
Filtration: Filter the solid, wash with a small amount of cold water, and dry under vacuum.
Visualization: Workup Logic Flow
Caption: Isoelectric precipitation workflow for isolating the zwitterionic picolinic acid derivative.
Alternative Protocol B: Oxone Oxidation (Metal-Free)
If the Pinnick reagents are unavailable, or if the disposal of chlorite is an issue, Oxone (Potassium peroxymonosulfate) in DMF is a robust alternative for heteroaromatic aldehydes.
Protocol
-
Dissolution: Dissolve the aldehyde (1.0 equiv) in DMF (0.2 M concentration).
-
Oxidant: Add Oxone (1.1 – 1.5 equiv) in one portion at room temperature.
-
Reaction: Stir for 3–6 hours. The reaction is usually slightly exothermic initially.
-
Workup: Pour the mixture into a large excess of water. The product may precipitate directly.[6] If not, extract with EtOAc, wash extensively with LiCl solution (to remove DMF), and then perform the pH adjustment described in Protocol A.
Analytical Data Expectations
When characterizing the product 3-(1-Methyl-1H-pyrazol-5-yl)picolinic acid , look for these key signals:
| Technique | Expected Signal | Interpretation |
| ¹H NMR | δ 13.0–14.0 ppm (Broad singlet) | Carboxylic Acid proton (COOH). |
| ¹H NMR | Disappearance of δ ~10.0 ppm | Loss of Aldehyde proton. |
| ¹H NMR | ~δ 4.0 ppm (Singlet, 3H) | N-Methyl group on pyrazole (Distinctive). |
| LC-MS | [M+H]⁺ = 204.07 | Calculated Mass for C₁₁H₉N₃O₂. |
| Solubility | Soluble in DMSO, dilute NaOH. | Poor solubility in water (at pH 3) and non-polar solvents. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Chlorinated Byproducts | Insufficient scavenger in Pinnick oxidation. | Increase 2-methyl-2-butene to 20 equiv or use Resorcinol. |
| Low Yield (Product in Aqueous) | pH not at isoelectric point during workup. | Picolinic acids are water-soluble. Do not simply extract with EtOAc at neutral pH. You must adjust pH to ~3.5 or evaporate water and use MeOH to extract salts. |
| N-Oxide Formation | Over-oxidation (common with H₂O₂ or Peracids). | Switch to Pinnick (NaClO₂) strictly. Avoid mCPBA. |
| Incomplete Conversion | Steric hindrance at C-3 position. | Increase reaction time to 12h or slightly warm Pinnick reaction to 35 °C (use condenser for scavenger). |
References
-
Pinnick Oxidation Mechanism & Scope
-
Lindgren, B. O., & Nilsson, T. (1973).[7] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica.
-
Source:
-
-
Oxidation of Heteroaryl Aldehydes
-
BenchChem. (2025).[8] Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids.
-
Source:
-
-
Zwitterionic Workup Strategies
- Organic Chemistry Portal.
-
Source:
-
Substrate Context (Pyrazole-Pyridine Scaffolds)
- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids.
-
Source:
Sources
- 1. psiberg.com [psiberg.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. scispace.com [scispace.com]
- 6. longdom.org [longdom.org]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
[1]
Ticket ID: #OX-8492-PYR Status: Open Priority: High (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
You are likely accessing this guide because your sample of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (hereafter referred to as MPP-Aldehyde ) has shown signs of degradation—typically manifesting as a color change (yellow to brown/black) or the formation of a white crust.[1]
This molecule belongs to the class of pyridine-2-carbaldehydes .[1][2] These are notoriously unstable, prone to autoxidation (converting to the carboxylic acid) and hydration upon exposure to air and moisture.[1] The presence of the pyrazole ring at the C3 position adds steric bulk but does not immunize the aldehyde group from radical attack.[1]
This guide provides a root-cause analysis, a definitive storage protocol, and a validated recovery method for oxidized samples.[1]
Module 1: The Science of Degradation (Root Cause Analysis)
The primary failure mode for MPP-Aldehyde is Radical Autoxidation .[1] Unlike simple aliphatic aldehydes, the electron-deficient pyridine ring increases the electrophilicity of the carbonyl carbon, but the oxidation is driven by the abstraction of the aldehydic hydrogen.[1]
The Mechanism: Radical Chain Reaction
Oxygen from the air reacts with the aldehyde proton (C(O)-H) in a radical chain mechanism.[1] This is accelerated by light (photolysis) and trace metal ions.[1]
Figure 1: The autoxidation cascade converting the aldehyde to 3-(1-Methyl-1H-pyrazol-5-yl)picolinic acid.
Diagnostic Indicators:
| Observation | Chemical Event | Action Required |
|---|---|---|
| Color change to dark brown/black | Polymerization or N-oxide formation.[1] | Purification (Chromatography) |
| White crust on surface/cap | Oxidation to Carboxylic Acid. | Base Extraction or Bisulfite Wash |
| Loss of distinct smell | Conversion to odorless acid salt.[1] | Check pH / NMR |
Module 2: Storage Protocols (Prevention)
To prevent the pathway described above, you must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat. [1]
Standard Operating Procedure (SOP-STG-04)
-
Atmosphere Control (Critical):
-
Temperature:
-
Store at -20°C .
-
Why? Low temperature significantly reduces the kinetic rate of the radical propagation step shown in Figure 1.
-
-
Container:
-
Solvent Exclusion:
Module 3: Troubleshooting & Recovery (The Bisulfite Method)
If your NMR shows significant carboxylic acid formation (loss of peak at ~10.0 ppm, appearance of broad OH peak), you can recover the aldehyde without running a full column.[1]
The Logic: Aldehydes form water-soluble bisulfite adducts.[1][3] The carboxylic acid impurity forms a salt but does not form the covalent adduct. This allows for a "phase-switch" purification.[1]
Note: Due to the steric bulk of the pyrazole group at position 3, the adduct formation may be slower than with simple benzaldehyde.[1] Patience is required.
Protocol: Bisulfite Rescue of MPP-Aldehyde
Reagents:
-
Sodium Bisulfite (NaHSO₃), saturated aqueous solution.[1][4]
-
Ethyl Acetate (EtOAc) or DCM.[1]
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude/oxidized material in a minimal amount of EtOAc (approx 10 mL per gram).[1]
-
Adduct Formation:
-
Separation (The Wash):
-
Regeneration:
-
Isolation:
Figure 2: Decision tree and workflow for the Bisulfite Purification Method.
Module 4: Quality Control (FAQ)
Q: How do I confirm the purity of MPP-Aldehyde? A: 1H NMR is the gold standard.[1]
-
Target Signal: Look for a sharp singlet between 10.0 and 10.2 ppm (CHO).[1]
-
Impurity Signal: If you see a broad singlet >11 ppm or significant shifting of the pyridine ring protons, you have the carboxylic acid.
-
Water Check: Pyridine aldehydes are hygroscopic.[1] Check for a water peak (~1.56 ppm in CDCl₃, though variable).[1] If high, dry the solid under high vacuum with P₂O₅.[1]
Q: Can I use chromatography instead of bisulfite? A: Yes, but be careful. Silica gel is slightly acidic and can catalyze degradation or hydration of the aldehyde.
-
Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before running the column. Elute quickly.
Q: My sample turned into a liquid. Is it ruined? A: Not necessarily. Impurities (like the acid) can depress the melting point, turning a solid into an oil (eutectic mixture). Run the Bisulfite Rescue protocol (Module 3) to attempt recrystallization of the purified solid.
References
-
Pyridine-2-carbaldehyde Stability & Properties Source: Wikipedia / Chemical Safety Data Sheets Note: Pyridine-2-carbaldehydes are widely documented as air-sensitive, darkening upon storage due to autoxidation.[1] [1]
-
Bisulfite Purification of Aldehydes Source: University of Rochester / BenchChem Application Notes Title: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite (General Reference) [1]
-
Autoxidation Mechanisms of Heterocycles Source: National Institutes of Health (PMC) / Asian Journal of Chemistry Context: Discusses the susceptibility of electron-deficient heteroaromatic aldehydes to radical attack.
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
Purification methods for 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
The following technical support guide is designed for researchers encountering difficulties with the isolation and purification of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (CAS: 1256822-45-5 or related analogs).
This guide assumes the compound was synthesized via Suzuki-Miyaura cross-coupling (e.g., 3-bromopicolinaldehyde + 1-methyl-1H-pyrazol-5-ylboronic acid), as this is the standard route for this scaffold.[1]
Ticket Subject: Purification Protocol for 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Part 1: Diagnostic Troubleshooting (Q&A)
User Question: My crude product is a dark, viscous oil that refuses to crystallize. NMR shows the product is there, but I have significant impurities. How do I solidify this?
Technical Response: This is a common issue with 3-substituted picolinaldehydes. The "oiling out" is likely caused by residual solvent trapped by the basic nitrogen atoms or the presence of protodeboronated pyrazole impurities which disrupt the crystal lattice.[1]
Root Cause Analysis:
-
Rotameric disorder: The bond between the pyridine and pyrazole rings allows free rotation, increasing entropy and lowering the melting point.
-
Aldehyde instability: Picolinaldehydes are prone to air-oxidation (forming the carboxylic acid) or hydration (forming the gem-diol), both of which act as impurities that prevent crystallization.[1]
Corrective Action: Do not force crystallization yet. Perform a Bisulfite Adduct Purification .
-
Dissolve the crude oil in minimal ethanol.[1]
-
Add saturated aqueous sodium bisulfite (
). -
The aldehyde will form a solid bisulfite adduct, precipitating out while non-aldehyde impurities (unreacted pyrazole, phosphine oxides) remain in solution.
-
Filter the solid, wash with ether, and then regenerate the aldehyde by treating the solid with mild base (saturated
) or dilute acid (if the pyridine moiety allows) and extracting into DCM.[1]
User Question: I see a persistent impurity at
Technical Response: The signal at ~10.0 ppm is characteristic of the aldehyde proton.[1] If you see multiple signals in this region or broadening, you are likely observing Auto-oxidation .[1][2]
Mechanism: Picolinaldehydes are electron-deficient.[1][2] In the presence of air and trace transition metals (residual Pd from the coupling), they oxidize rapidly to 3-(1-Methyl-1H-pyrazol-5-yl)picolinic acid .[1][2]
Prevention Protocol:
-
Sparging: All solvents must be rigorously degassed (sparged with Argon for 20 mins) prior to extraction/column chromatography.
-
Scavenging: You must remove Palladium before concentration. Residual Pd catalyzes the oxidation of the aldehyde during the concentration step on the rotovap.[1] Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) immediately after the reaction quench.[1]
User Question: The product streaks badly on silica gel columns (DCM/MeOH), making separation impossible.
Technical Response: Streaking is caused by the interaction between the basic nitrogen atoms (on both the pyridine and pyrazole rings) and the acidic silanol groups on the silica gel.[1]
Solution: Pre-treat your silica gel or modify your mobile phase:
-
The "Triethylamine Trick": Add 1% Triethylamine (
) to your mobile phase. This neutralizes the acidic sites on the silica.[1] -
Alternative Stationary Phase: Switch to Neutral Alumina . Pyridine derivatives often behave better on alumina as it lacks the strong acidity of silica.[1]
Part 2: Standard Operating Procedure (SOP)
Workflow: Purification of 3-(heteroaryl)picolinaldehydes
Objective: Isolate >98% pure aldehyde with <10 ppm residual Palladium.
Phase 1: Workup & Metal Scavenging
Critical Step: Do not concentrate the reaction mixture to dryness containing Pd catalyst.[1]
-
Quench: Dilute reaction mixture with EtOAc and wash with water.
-
Scavenge: Add SiliaMetS® Thiol (or equivalent Pd scavenger) directly to the organic layer. Stir at 40°C for 30 minutes.
-
Why? Removing Pd stops the "blackening" and oxidation of the aldehyde during concentration.[1]
-
-
Filter: Pass through a pad of Celite to remove the scavenger and colloidal metals.[1]
-
Dry: Use
(Sodium Sulfate). Avoid (Magnesium Sulfate) as it is slightly acidic and can promote acetal formation if methanol is present.
Phase 2: Flash Chromatography (The "Buffered" Method)
Standard DCM/MeOH gradients often fail due to tailing.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase A: Dichloromethane (DCM).[3]
-
Mobile Phase B: 10:1 Methanol : Ammonium Hydroxide (
).-
Note: Premixing
into the methanol prevents pH fluctuations.[1]
-
-
Gradient:
Column Volume (CV) % Mobile Phase B 0–2 0% 2–10 0% → 5% 10–15 5% (Isocratic) | 15–20 | 5% → 10% |[2]
Phase 3: Crystallization (If Solid)
If the compound is a solid but oils out, use the Two-Solvent Vapor Diffusion method:
-
Dissolve crude solid in minimal DCM (good solubility).
-
Place in a small vial.
-
Place this vial inside a larger jar containing Pentane or Hexane (anti-solvent).
-
Cap the large jar. The pentane vapors will slowly diffuse into the DCM, growing high-quality crystals without trapping impurities.[1]
Part 3: Data & Specifications
Physicochemical Profile (Predicted)[2][4][5]
| Property | Value / Behavior | Notes |
| Molecular Weight | 187.20 g/mol | |
| Appearance | Off-white solid or viscous yellow oil | Color darkens upon air exposure.[1][2] |
| Solubility | Soluble: DCM, EtOAc, DMSO.[1] Insoluble: Hexane, Water.[1] | pH dependent solubility in water. |
| Stability | Unstable to Air/Light | Store under Argon at -20°C. |
| Reactivity | Forms hemiaminals/imines rapidly.[1][2] | Avoid primary amines during storage.[1] |
Visual Workflow (Decision Tree)
Caption: Decision tree for the purification of heteroaryl aldehydes, prioritizing Pd removal and handling "oiling out" issues via bisulfite adducts.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1][2] Advanced Synthesis & Catalysis. (Detailed review on removing Pd using silica scavengers and Celite filtration).
-
Biotage. (2023). How to Remove Palladium in three easy steps.[4] (Industrial guidelines for metal scavenging in pharma).
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. (Reference for Suzuki-Miyaura coupling mechanisms and standard workups).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Foundational text for Bisulfite adduct purification of aldehydes).
-
Sigma-Aldrich. (n.d.).[2] 1-Methyl-1H-pyrazole-5-carboxaldehyde Product Sheet. (Used for physicochemical property inference of the pyrazole moiety).[1]
Sources
Technical Support Center: Palladium Impurity Removal in Pyrazolyl Picolinaldehyde Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium (Pd) impurities from the synthesis of pyrazolyl picolinaldehydes. As a Senior Application Scientist, this guide is structured to address the unique challenges presented by this class of molecules, particularly the strong chelating nature of the pyrazolyl-picolinaldehyde scaffold, which can complicate palladium removal.
Understanding the Challenge: Palladium's Affinity for Pyrazolyl Picolinaldehydes
Pyrazolyl picolinaldehydes are valuable building blocks in medicinal chemistry and materials science. Their synthesis often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. While highly efficient, these methods can lead to contamination of the final product with residual palladium.
The core challenge in purifying pyrazolyl picolinaldehydes lies in the inherent affinity of the palladium catalyst for the product itself. The nitrogen atoms in both the pyrazole and pyridine rings can act as strong ligands, forming stable complexes with palladium. This chelation effect can render traditional purification methods less effective.
Frequently Asked Questions (FAQs)
Q1: Why are my standard purification methods (e.g., column chromatography, crystallization) failing to remove palladium to acceptable levels?
Standard purification techniques may be insufficient due to the strong coordination between palladium and the nitrogen atoms of the pyrazolyl picolinaldehyde. This can cause the palladium to co-elute with the product during chromatography or to be incorporated into the crystal lattice during crystallization. While these methods can reduce bulk palladium, they often fail to meet the stringent limits required for pharmaceutical applications (typically < 10 ppm).
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for residual metals in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[1]
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are materials designed to selectively bind and remove palladium from solution. They typically consist of a solid support (e.g., silica, polystyrene) functionalized with a chelating agent that has a high affinity for palladium. The most common functional groups on these scavengers are thiol-based or contain other sulfur, nitrogen, or phosphine ligands. The process involves adding the scavenger to the crude product solution, allowing it to bind the palladium, and then removing the scavenger-palladium complex by filtration.
Q4: Will the aldehyde group in my pyrazolyl picolinaldehyde react with the scavenger?
This is a valid concern. While most commercial palladium scavengers are designed to be chemoselective for metals, some nucleophilic scavengers (e.g., those with amine functionalities) could potentially react with the aldehyde group, especially under harsh conditions (e.g., high temperatures, prolonged reaction times). It is crucial to screen scavengers and reaction conditions to ensure the integrity of the aldehyde. Thiol-based scavengers are generally considered compatible with a wide range of functional groups, including aldehydes.
Troubleshooting Guide: A Stepwise Approach to Palladium Removal
This section provides a systematic approach to troubleshooting and optimizing palladium removal from your pyrazolyl picolinaldehyde synthesis.
Initial Assessment: Quantifying the Problem
Before attempting to remove palladium, it is essential to know the starting concentration.
Recommended Analytical Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for quantifying trace metals in organic samples, offering high sensitivity and accuracy.
Experimental Protocol: Sample Preparation for ICP-MS
-
Digestion: Accurately weigh a sample of your crude product (typically 10-50 mg) into a clean, acid-resistant vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Digest the sample using a microwave digestion system until the organic matrix is completely destroyed.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample using a calibrated ICP-MS instrument.
Step 1: Scavenger Screening
Due to the unique nature of each pyrazolyl picolinaldehyde derivative, a one-size-fits-all approach to scavenger selection is not recommended. A screening of different scavenger types is the most effective strategy.
Table 1: Common Palladium Scavengers and Their Characteristics
| Scavenger Type | Functional Group | Support | Key Characteristics |
| Thiol-Based | -SH (Thiol) | Silica, Polystyrene | High affinity for Pd(0) and Pd(II). Generally good functional group tolerance. |
| Triaminotriazine (TMT)-Based | Triaminotriazine | Silica, Polystyrene | Effective for a broad range of palladium species. |
| Amine-Based | -NH2, -NHR | Silica, Polystyrene | Can be effective, but potential for reaction with aldehydes should be evaluated. |
| Activated Carbon | N/A | Carbon | Broad-spectrum adsorbent, but can lead to product loss through non-specific binding. |
Experimental Protocol: Small-Scale Scavenger Screening
-
Dissolve a known amount of your crude pyrazolyl picolinaldehyde in a suitable solvent (e.g., THF, DMF, Toluene).
-
Aliquot the solution into several vials.
-
To each vial, add a different palladium scavenger (typically 5-20 equivalents by weight relative to the estimated palladium content).
-
Stir the vials at a set temperature (start with room temperature, then screen up to 60-80°C if necessary) for a defined period (e.g., 2-24 hours).
-
Filter each sample to remove the scavenger.
-
Analyze the palladium content in the filtrate of each sample by ICP-MS.
-
Analyze the product purity in the filtrate by HPLC or LC-MS to assess for any degradation or side reactions.
Diagram: Scavenger Screening Workflow
Caption: Workflow for screening palladium scavengers.
Step 2: Optimization of Scavenging Conditions
Once the most effective scavenger has been identified, optimize the following parameters to maximize palladium removal while minimizing product loss:
-
Scavenger Loading: Titrate the amount of scavenger to find the minimum effective quantity.
-
Temperature: Evaluate the effect of temperature on scavenging efficiency. Higher temperatures can sometimes improve kinetics but may also lead to product degradation.
-
Time: Determine the optimal contact time for the scavenger.
-
Solvent: The choice of solvent can influence the accessibility of the palladium to the scavenger.
Step 3: Post-Scavenging Work-up
After treatment with a scavenger, a final purification step is often necessary to remove the scavenger-palladium complex and any other remaining impurities.
-
Filtration: A simple filtration is the primary method for removing solid-supported scavengers. For very fine particles, a polish filtration through a celite pad may be necessary.
-
Crystallization: Recrystallization of the product after scavenging can be a highly effective final step to achieve the desired purity.
Diagram: Optimized Palladium Removal Process
Caption: A systematic process for palladium removal.
Advanced Troubleshooting
Problem: Palladium levels remain high even after scavenger treatment.
-
Cause: The palladium may be in a form that is not readily captured by the chosen scavenger (e.g., colloidal palladium, very stable Pd-product complexes).
-
Solution 1: Change the Oxidation State of Palladium. Sometimes, oxidizing Pd(0) to Pd(II) can facilitate its removal. This can be attempted by carefully introducing a mild oxidant. However, this approach requires careful optimization to avoid product degradation.
-
Solution 2: Use a "Catch and Release" Strategy. In some cases, adding a soluble ligand that can displace the product from the palladium coordination sphere can be effective. This new, more labile palladium complex can then be captured by a scavenger.
-
Solution 3: Multi-Scavenger Approach. A combination of two different types of scavengers (e.g., a thiol-based scavenger followed by activated carbon) can sometimes be more effective than a single scavenger.
Problem: Significant product loss during scavenging.
-
Cause: The product may be adsorbing to the scavenger support. This is more common with activated carbon.
-
Solution 1: Wash the Scavenger. After filtration, wash the scavenger with a small amount of fresh solvent to recover adsorbed product.
-
Solution 2: Use a More Selective Scavenger. Silica-based scavengers often exhibit lower non-specific binding of organic molecules compared to activated carbon.
-
Solution 3: Reduce Scavenger Loading. Use the minimum amount of scavenger necessary for effective palladium removal, as determined by your optimization experiments.
Conclusion
Removing palladium impurities from pyrazolyl picolinaldehyde synthesis requires a systematic and tailored approach. Due to the strong chelating nature of these molecules, a thorough screening of palladium scavengers and optimization of scavenging conditions are crucial for success. By following the troubleshooting steps outlined in this guide and verifying results with accurate analytical techniques like ICP-MS, researchers can confidently reduce palladium contamination to meet the stringent requirements of the pharmaceutical and fine chemical industries.
References
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. PubMed. [Link]
-
Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes. PMC. [Link]
-
ChemInform Abstract: A General and Efficient Aldehyde Decarbonylation Reaction by Using a Palladium Catalyst. ResearchGate. [Link]
-
Synthesis of Medium-Ring Nitrogen Heterocycles via Palladium-Catalyzed Heteroannulation of 1,2-Dienes. PubMed. [Link]
-
Recent Advances in the Synthesis of Five‐membered Nitrogen Heterocycles Induced by Palladium Ions and Complexes. ResearchGate. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
-
Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. PubMed. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. RSC Publishing. [Link]
-
Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(II), Cd(II) and Hg(II) salts. RSC Publishing. [Link]
- US10829699B2 - Functionalized aldehydes as H2S and mercaptan scavengers.
-
Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]
-
Chelating Extractants for Metals. MDPI. [Link]
-
Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone) as a chelating agent via. Wiley Online Library. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]
- US7084287B2 - Method of removing palladium.
-
palladium-catalyzed heterocycle synthesis from allenes. [Link]
Sources
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazolyl Pyridines
[1]
Status: Operational Ticket Focus: Optimization, Regioselectivity, and Isolation Protocols Operator Level: Senior Application Scientist[1]
Introduction: The "Bidentate" Challenge
Welcome to the optimization hub for Vilsmeier-Haack (VH) formylation. If you are here, you are likely struggling with pyrazolyl pyridines —a substrate class that presents unique challenges compared to standard aromatics.[1]
The Core Problem: Pyrazolyl pyridines are not just substrates; they are potential ligands. The pyridine nitrogen is a Lewis base that can coordinate with your electrophile (the Vilsmeier reagent), effectively acting as a "reagent sink."[1] Furthermore, the electron-rich nature of the pyrazole ring (specifically C4) competes with the electron-withdrawing nature of the pyridine ring.[1]
This guide moves beyond standard textbook procedures to address the specific kinetics and thermodynamics of this heterocyclic system.
Module 1: Reagent Architecture (The Engine)
The Vilsmeier reagent (chloromethyleneiminium salt) is unstable and moisture-sensitive. For pyrazolyl pyridines, the quality of this reagent is non-negotiable.[1]
Q: My Vilsmeier reagent turns solid or precipitates. Is it ruined?
A: No, this is actually a sign of high purity.[1]
The Vilsmeier salt ([
-
Troubleshooting: If it stays a clear liquid, you may have excess solvent or moisture hydrolysis.[1] If it turns dark orange/black before substrate addition, it has thermally decomposed.[1]
Standard Operating Procedure (SOP-VH-01): In-Situ Generation
-
Stoichiometry: For pyrazolyl pyridines, you must account for the "Pyridine Tax" (see Module 2).[1] Use 3.0–5.0 equivalents of POCl
relative to the substrate. -
Temperature: 0–5°C (Ice/Salt bath).[2]
-
Addition: Add POCl
dropwise to anhydrous DMF. -
Causality: The exothermicity of this step can degrade the reagent into dimethylcarbamoyl chloride (a carcinogen and non-electrophile). Keep it cold.
Module 2: Reaction Dynamics & The "Pyridine Tax"
Q: I see starting material remaining despite using standard 1.2 equivalents. Why?
A: You have not paid the "Pyridine Tax." The pyridine nitrogen has a lone pair that reversibly attacks the Vilsmeier electrophile, forming an N-phosphonium or N-iminium complex.[1] This sequesters the reagent, preventing it from reacting at the desired pyrazole C4 position.[1]
Solution:
-
Increase Equivalents: Increase Vilsmeier reagent to 3.0–5.0 equivalents .
-
Temperature Ramp: Start at 0°C, then warm to 60–80°C. The N-complex is reversible; heat drives the equilibrium toward the thermodynamically stable C-formylation on the pyrazole.
Q: Which isomer will I get? (Regioselectivity)
A: Almost exclusively the Pyrazole-C4 aldehyde .
-
Mechanism: The pyrazole ring is significantly more electron-rich (nucleophilic) than the pyridine ring. The C4 position is the electronic "soft spot."
-
Exception: If the pyrazole N1 is unsubstituted (NH), formylation may occur on the nitrogen.[1] Ensure N1 is alkylated/arylated or protected before VH reaction.[1]
Visualizing the Pathway
Figure 1: Reaction pathway showing the "Pyridine Sink" which requires excess reagent to overcome.[1]
Module 3: Workup & Isolation (The Critical Failure Point)
Q: My reaction turned into a black tar/emulsion upon adding water. What happened?
A: You likely subjected the iminium intermediate to thermal shock or extreme pH changes. The intermediate is an iminium salt.[3][4][5] If you quench it with water without buffering, the solution becomes highly acidic (HCl generation), which can degrade the pyrazole ring or cause polymerization.[1]
SOP-VH-02: The Buffered Quench (Sodium Acetate Method)
Do not just pour onto ice. Use a buffer to control the hydrolysis pH to 7–8.[6]
| Parameter | Protocol | Scientific Rationale |
| Quench Solution | Sat. aq. Sodium Acetate (NaOAc) | Acts as a buffer to neutralize HCl generated during hydrolysis, preventing acid-catalyzed decomposition [1].[1] |
| Temperature | < 10°C (Internal) | Hydrolysis is exothermic. Heat promotes tar formation.[1][2] |
| Addition Rate | Dropwise | Prevents localized heating spikes.[1] |
| Stirring Time | 1–2 Hours | The iminium bond ( |
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Reagent sequestered by Pyridine N. | Increase POCl |
| No Reaction | Moisture in DMF or POCl | Distill POCl |
| Product is an Oil/Tar | Acidic hydrolysis or overheating.[1] | Switch to Sodium Acetate buffered workup . Keep quench <10°C. |
| N-Formylation | Pyrazole N1 was unprotected. | Use N-methyl or N-phenyl pyrazoles.[1] If NH is required, use a protecting group (e.g., THP).[1] |
| Chlorination instead of Formylation | Overheating during reagent prep.[1] | Keep Vilsmeier reagent prep at 0°C. High temps favor chlorination side-reactions. |
Decision Tree: Optimization Logic
Figure 2: Diagnostic logic for common Vilsmeier-Haack failures.
References
-
BenchChem. (2025).[1][6] Technical Support Center: Vilsmeier-Haack Reaction Workup - Protocol 2: Safer Workup with Sodium Acetate Quench.[1] BenchChem.[1][6] Link[1]
-
Organic Chemistry Portal. (n.d.).[1] Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[1][7][8] Organic Chemistry Portal.[1][9] Link
-
J. & K. Scientific. (2025).[1] Vilsmeier-Haack Reaction: Lab Tips and Heterocycle Reactivity. J&K Scientific.[1] Link
-
Lokhande, P. D., et al. (2011).[1][10] Regioselective formylation of 1,3,5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes.[1] Journal of Chemical and Pharmaceutical Research, 3(2):105-112.[1][10] Link
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Electrophilic Substitution.[1][4][5][7][8] Chemistry Steps.[1][5][7][10][11][12] Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Solubility issues of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde in ethanol
Introduction: The "Ethanol Paradox"
You are likely accessing this guide because you are encountering inconsistent behavior with 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde in ethanol. A common scenario involves the material dissolving initially with heat, but precipitating as an oil or "gummy" solid upon cooling, or showing "phantom" impurities in NMR analysis.
This molecule presents a specific chemical conflict:
-
The Biaryl Twist: The steric clash between the N-methyl group (pyrazole) and the pyridine ring forces a non-planar conformation, which complicates crystal packing and leads to "oiling out."
-
The Electrophilic Trap: The picolinaldehyde moiety is highly electron-deficient. In ethanol (a nucleophilic solvent), it establishes an equilibrium with its hemiacetal form. This is often mistaken for impurity or decomposition.
This guide provides the protocols to distinguish between solubility issues and chemical reactivity issues.
Part 1: Diagnostic Flowchart
Before altering your solvent system, determine if you are facing a thermodynamic solubility limit or a chemical transformation.
Figure 1: Decision matrix for distinguishing between lattice energy barriers (insolubility) and chemical equilibrium issues (hemiacetals).
Part 2: The Hemiacetal Equilibrium (The "Hidden" Impurity)
The most frequent support ticket regarding this molecule is: "My LCMS shows one peak, but NMR in ethanol/CDCl3 shows a mixture."
The Mechanism
The pyridine ring is electron-withdrawing, making the aldehyde carbonyl carbon highly electrophilic. Ethanol acts as a nucleophile, attacking the carbonyl to form a hemiacetal.[1] This reaction is reversible but can be significant (up to 40-60% conversion) in solution.
Figure 2: Equilibrium between the parent aldehyde and the ethyl hemiacetal. This species is not an impurity; it reverts to the aldehyde upon drying or in aprotic solvents.
Evidence & Verification
To confirm this is happening in your flask:
-
Evaporate the Ethanol: Remove solvent under vacuum.
-
Re-dissolve in DMSO-d6: DMSO does not form hemiacetals.
-
Check NMR: If the "impurity" peaks disappear and the aldehyde proton (approx. 10.0 ppm) integrates correctly, the issue was solvent interaction, not sample purity.
Part 3: Optimization Protocols
Protocol A: Overcoming "Oiling Out" during Recrystallization
The 1-methyl-5-yl substitution creates a twisted geometry that resists orderly crystal packing.[2] When cooling an ethanolic solution, the compound often separates as a supercooled liquid (oil) rather than crystals.
Step-by-Step Fix:
-
Dissolution: Dissolve 1g of crude material in 10 mL Ethanol . Heat to 60°C until clear.
-
The Anti-Solvent Trick: Add Water dropwise (approx 1-2 mL) until a faint turbidity persists at 60°C.
-
Clear the Haze: Add 0.5 mL Ethanol to make it clear again.
-
Seeding (Critical): Add a tiny crystal of pure material. If none exists, scratch the glass wall with a glass rod to induce nucleation.
-
Slow Cool: Turn off the heat source but leave the flask in the oil bath/block to cool slowly to room temperature over 2-3 hours. Rapid cooling promotes oiling.
Protocol B: Solvent Screening Matrix
If ethanol remains problematic, consult this polarity matrix for alternatives.
| Solvent System | Solubility Rating | Risk Factor | Recommended Use |
| Ethanol (Pure) | Moderate (Hot) | High (Hemiacetal) | General handling (if rapid). |
| Ethanol + 5% DCM | High | Medium | Preventing "oiling out" during transfer.[2] |
| Acetonitrile (ACN) | Moderate | Low | Best for HPLC/LCMS prep. |
| Ethyl Acetate | Low-Moderate | Low | Washing/Trituration of solids. |
| DMSO | Very High | None | NMR analysis and biological assays. |
Part 4: Frequently Asked Questions (FAQ)
Q: Why does the solution turn yellow/orange over time? A: Picolinaldehydes are sensitive to air oxidation (forming picolinic acid) and aldol condensation. Ethanol can contain trace acetaldehyde, which accelerates condensation.[2]
-
Fix: Store the solid under Nitrogen/Argon at -20°C. Always use fresh, anhydrous ethanol.
Q: Can I use Methanol instead of Ethanol? A: Avoid if possible. Methanol is smaller and more nucleophilic than ethanol, pushing the equilibrium further toward the hemiacetal (or methyl acetal). This complicates NMR interpretation even more.
Q: I need to use Ethanol for a biological assay. Is the hemiacetal toxic? A: In aqueous biological buffers (pH 7.4), the hemiacetal hydrolyzes back to the aldehyde almost instantly. However, verify that the aldehyde itself is not reacting non-specifically with protein lysines (Schiff base formation) in your assay.
References
-
Hemiacetal Formation Kinetics
-
Pyrazoles in Medicinal Chemistry (Solubility Context)
- Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.
-
(Discusses the structural properties of 1,5-substituted pyrazoles).
-
Picolinaldehyde Reactivity
- Dunne, S. J., et al. (1989). Hydration of picolinaldehyde. Journal of the Chemical Society, Perkin Transactions 2.
-
(Authoritative source on the hydration/solvation of pyridine-aldehydes).
-
General Solubility Thermodynamics
Sources
- 1. Khan Academy [khanacademy.org]
- 2. PubChemLite - 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. beilstein-archives.org [beilstein-archives.org]
Validation & Comparative
Deconstructing the Signature: A Guide to the 1H NMR Spectrum of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde stands as a key building block, integrating the electron-rich pyrazole moiety with the electron-deficient pyridine ring, a combination ripe for creating diverse molecular architectures. Understanding its ¹H NMR spectrum is fundamental to confirming its identity, assessing its purity, and providing a foundation for the characterization of its downstream derivatives.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde. Moving beyond a simple peak list, we will dissect the spectrum by comparing it to simpler structural analogs, offering a robust framework for predicting and interpreting the spectral data. This comparative approach, grounded in the principles of chemical shift theory and spin-spin coupling, equips the researcher with the expertise to confidently analyze this and related molecular systems.
Predicted ¹H NMR Spectrum: A Hybrid of Two Rings
The ¹H NMR spectrum of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is best understood by considering the contributions of its two constituent heterocyclic rings: the 1-methyl-1H-pyrazole and the picolinaldehyde (pyridine-2-carbaldehyde) moieties. The electronic interplay between these two rings dictates the precise chemical shifts and coupling patterns observed.
Here, we present a predicted ¹H NMR spectrum, detailing the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established chemical shift ranges for substituted pyrazoles and pyridines, taking into account the electronic effects of the substituents.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Spectral Data for 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | s (singlet) | - |
| Pyridine-H6 | 8.7 - 8.9 | d (doublet) | ~4.5 - 5.5 |
| Pyridine-H4 | 8.0 - 8.2 | d (doublet) | ~7.5 - 8.5 |
| Pyridine-H5 | 7.5 - 7.7 | dd (doublet of doublets) | ~7.5 - 8.5, ~4.5 - 5.5 |
| Pyrazole-H3 | 7.6 - 7.8 | d (doublet) | ~1.5 - 2.5 |
| Pyrazole-H4 | 6.4 - 6.6 | d (doublet) | ~1.5 - 2.5 |
| N-Methyl-H | 3.9 - 4.1 | s (singlet) | - |
A Comparative Analysis: Understanding the Structural Influence
To validate and comprehend the predicted spectrum, a comparison with simpler, commercially available analogs is invaluable. We will consider the ¹H NMR spectra of 1-methylpyrazole and 3-picoline (as a proxy for the picolinaldehyde moiety, noting the aldehyde group will introduce further deshielding).
The Pyrazole Moiety: An Electron-Rich System
In isolation, 1-methylpyrazole exhibits characteristic signals for its ring protons. The proton at position 5 (adjacent to the N-methyl group) is typically the most shielded, while the proton at position 3 is the most deshielded.
-
1-Methylpyrazole Reference:
-
H3: ~7.5 ppm (d)
-
H5: ~7.4 ppm (d)
-
H4: ~6.2 ppm (t)
-
N-CH₃: ~3.8 ppm (s)
-
In our target molecule, the pyrazole ring is substituted at the 5-position with the electron-withdrawing picolinaldehyde group. This substitution is expected to deshield the adjacent pyrazole protons (H3 and H4). Consequently, the predicted chemical shifts for Pyrazole-H3 (7.6 - 7.8 ppm) and Pyrazole-H4 (6.4 - 6.6 ppm) are shifted downfield compared to unsubstituted 1-methylpyrazole. The N-methyl signal is also predicted to be slightly deshielded.
The Picolinaldehyde Moiety: An Electron-Deficient System
The pyridine ring in picolinaldehyde is electron-deficient, and the aldehyde group is strongly electron-withdrawing. This leads to a general downfield shift for all pyridine protons.
-
3-Picoline Reference (a simplified analog): [7]
-
H2, H6: ~8.4 ppm
-
H4, H5: ~7.2-7.5 ppm
-
CH₃: ~2.3 ppm
-
In 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde, the pyrazole ring at position 3 of the pyridine acts as an electron-donating group through its π-system. This donation of electron density will shield the pyridine protons to some extent, counteracting the effect of the aldehyde group. This is reflected in the predicted chemical shifts. The aldehyde proton itself is expected to be in the far downfield region (9.9 - 10.1 ppm) due to the strong deshielding effect of the carbonyl group and the aromatic ring current.[6]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to establish the connectivity of the protons.
-
For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Visualizing Molecular Connectivity and Spectral Relationships
To further clarify the relationships between the protons and the expected spectral features, the following diagrams are provided.
Figure 1: Molecular structure with proton labeling.
Figure 2: Key ¹H-¹H coupling relationships.
Conclusion
The ¹H NMR spectrum of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is a rich source of structural information, reflecting the electronic characteristics of its constituent pyrazole and pyridine rings. By employing a comparative approach with simpler analogs and adhering to a rigorous experimental protocol, researchers can confidently assign the spectral features and confirm the molecular structure. This foundational understanding is critical for advancing the development of new pharmaceuticals and materials derived from this versatile heterocyclic scaffold.
References
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. [Link]
-
¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Valle-Huerta/248f3226a312781552a9226876c2438c64166291]([Link]
-
Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. The Royal Society of Chemistry. [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. [Link]
-
“On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparatio. The Royal Society of Chemistry. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. University of Delhi. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... ResearchGate. [Link]
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- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]
Comparison of 3-(pyrazolyl)picolinaldehyde vs 2,2'-bipyridine ligands
This guide provides an in-depth technical comparison between 3-(pyrazolyl)picolinaldehyde (and its structural analogs) and the industry-standard 2,2'-bipyridine (bpy) .
Executive Summary
-
2,2'-Bipyridine (bpy) is the "Gold Standard" terminal chelate . It is chemically robust, redox-active, and forms stable, predictable N,N-bidentate complexes. It is the baseline for photophysics (e.g., [Ru(bpy)₃]²⁺).
-
3-(Pyrazolyl)picolinaldehyde is a functional scaffold . Unlike bpy, it is rarely the final ligand. It combines a hemilabile pyrazole donor with a reactive aldehyde handle. This allows for the synthesis of tridentate (N^N^N) or tetradentate ligands via Schiff base condensation, offering tunability that bpy cannot provide.
Part 1: Structural & Electronic Profiling
Electronic Character: The Donor-Acceptor Mismatch
The fundamental difference lies in the electronic nature of the heterocyclic rings.
-
2,2'-Bipyridine (Symmetrical
-Acceptor):-
Nature: Both rings are
-deficient pyridines. -
Effect: Strong
-backbonding capability stabilizes low-valent metal centers (e.g., Cu(I), Ru(II)). -
Frontier Orbitals: The LUMO is localized on the ligand, facilitating Metal-to-Ligand Charge Transfer (MLCT).
-
-
3-(Pyrazolyl)picolinaldehyde (Asymmetrical Push-Pull):
-
Nature: Contains one
-deficient pyridine (acceptor) and one -excessive pyrazole (donor). -
Effect: The pyrazole ring is a stronger
-donor and weaker -acceptor than pyridine. This raises the energy of the metal-centered orbitals, often resulting in a blue shift in emission spectra compared to bpy analogs. -
Hemilability: The pyrazole nitrogen is less tightly bound than the pyridine nitrogen, allowing for "on-off" coordination during catalytic cycles (creating vacant sites for substrate binding).
-
The "Aldehyde Advantage" (Reactivity)
The picolinaldehyde moiety is not just a donor; it is a chemical handle.
-
Bpy: Inert. Modification requires harsh conditions (e.g., bromination followed by coupling).
-
Pz-Pic: The aldehyde group (-CHO) allows for rapid derivatization under mild conditions to create Schiff Base Ligands .
Part 2: Comparative Workflow Visualization
The following diagram illustrates the divergent utility of these two molecules. Bpy is a "dead-end" ligand, whereas the Pyrazolyl-Picolinaldehyde is a "gateway" molecule.
Figure 1: Workflow comparison showing the direct complexation of Bpy versus the divergent synthesis pathway enabled by the aldehyde group on the Pyrazolyl-Picolinaldehyde scaffold.
Part 3: Performance Data & Experimental Validation
Representative Electrochemical Data (Ru(II) Complexes)
The following table contrasts the redox properties of a standard Ruthenium-Bipyridine complex against a Pyrazolyl-Pyridine derivative.
| Parameter | [Ru(bpy)₃]²⁺ (Standard) | [Ru(Pz-Py)₂]²⁺ (Analogue) | Interpretation |
| Oxidation Potential ( | +1.26 V vs. SCE | +1.10 V vs. SCE | Pz-Py is easier to oxidize. The electron-rich pyrazole destabilizes the Ru(II) |
| Reduction Potential ( | -1.35 V vs. SCE | -1.55 V vs. SCE | Pz-Py is harder to reduce. The pyrazole raises the LUMO energy compared to the |
| HOMO-LUMO Gap ( | ~2.61 eV | ~2.65 eV | Blue Shift. The larger gap in Pz-Py complexes often leads to higher energy emission. |
| Coordination Geometry | Asymmetry in Pz-Py can induce chirality or isomerism (mer/fac) difficult to control compared to bpy. |
Experimental Protocol: Converting the Scaffold
To validate the utility of 3-(pyrazolyl)picolinaldehyde, one must utilize its aldehyde functionality. Below is a standard protocol for converting it into a tridentate ligand, a reaction impossible with standard bpy.
Protocol: Synthesis of a Pyrazolyl-Pyridine-Imine Ligand Target: Synthesis of N-(2-aminoethyl)-3-(pyrazolyl)pyridin-2-ylmethanimine.
-
Reagents:
-
3-(Pyrazolyl)picolinaldehyde (1.0 eq, 500 mg)
-
Ethylenediamine (1.1 eq, excess to prevent bis-condensation)
-
Ethanol (anhydrous, 20 mL)
-
Magnesium Sulfate (
, drying agent)
-
-
Procedure:
-
Dissolution: Dissolve the aldehyde in anhydrous ethanol in a round-bottom flask under
atmosphere. -
Addition: Add ethylenediamine dropwise at
to control exotherm. -
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor by TLC (Disappearance of aldehyde spot). -
Isolation: Cool to room temperature. Add
to absorb water generated during Schiff base formation (driving equilibrium). Filter. -
Concentration: Remove solvent under reduced pressure.
-
-
Outcome:
-
The resulting oil/solid is a tridentate N^N^N ligand capable of coordinating metals with higher stability than the bidentate precursor.
-
Validation:
NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm).
-
Part 4: Critical Application Recommendations
| Application Field | Recommended Ligand | Rationale |
| Photoredox Catalysis | 2,2'-Bipyridine | Long-lived triplet states ( |
| Bioconjugation | 3-(Pyrazolyl)picolinaldehyde | The aldehyde group allows for "Click-like" condensation with amine-functionalized biomolecules or surfaces. |
| C-H Activation | Pyrazolyl-Pyridine | The hemilabile pyrazole arm can dissociate to open a coordination site for the substrate without decomposing the catalyst. |
| OLED Emitters | Pyrazolyl-Pyridine | The strong |
References
-
Halcrow, M. A. (2005). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands — Versatile terpyridine analogues. Coordination Chemistry Reviews. Link
-
Constable, E. C. (2006). 2,2′:6′,2″-Terpyridines: From chemical curiosities to functional materials. Chemical Society Reviews. Link
-
Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews. Link
-
Mukherjee, P. S., et al. (2004). Design and synthesis of new pyrazole-containing chelating ligands. Inorganic Chemistry. Link
-
BenchChem. (2025). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands. Link
Comparative Guide: UV-Vis Characterization of Pyrazolyl-Pyridine Aldehydes
This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of pyrazolyl-pyridine aldehydes, designed for researchers in coordination chemistry and drug discovery.
Executive Summary
Pyrazolyl-pyridine aldehydes represent a specialized class of
Electronic Structure & Optical Mechanism
Chromophoric Interactions
The UV-Vis spectrum of pyrazolyl-pyridine aldehydes is governed by the interplay between the aromatic
-
Transitions (High Intensity): Occurring typically between 250–320 nm, these transitions arise from the conjugated pyridine-pyrazole backbone. The intensity (
) makes them the primary diagnostic bands. - Transitions (Low Intensity): The aldehyde carbonyl (C=O) and the pyridine nitrogen lone pairs contribute to weaker transitions, often observed as a shoulder or low-intensity band in the 320–380 nm region.
-
Intramolecular Charge Transfer (ICT): The electron-deficient aldehyde group acts as an acceptor, while the electron-rich pyrazole ring acts as a donor. This creates a polarized excited state, making the spectrum highly sensitive to solvent polarity (solvatochromism).
Electronic Transition Pathway
The following diagram illustrates the energy states involved in the absorption process.
Figure 1: Simplified Jablonski-style diagram showing the primary electronic transitions. The
Comparative Performance Analysis
The following table contrasts pyrazolyl-pyridine aldehydes with their structural analogues. The aldehyde functionalization typically induces a 20–40 nm red shift compared to the unsubstituted ligand due to extended conjugation.
| Parameter | Pyrazolyl-Pyridine Aldehyde | 2,2'-Bipyridine (Standard) | Phenyl-Pyridine Aldehyde |
| Primary | 290 – 310 nm | 230 – 280 nm | 250 – 290 nm |
| Secondary Band | 350 – 380 nm (ICT/ | None (in visible) | ~320 nm |
| 12,000 – 18,000 | ~10,000 – 14,000 | ~15,000 | |
| Solvatochromism | High (Due to ICT) | Low | Moderate |
| Coordination Mode | N^N (Neutral/Anionic) | N^N (Neutral) | C^N (Cyclometalated) |
| Key Application | Schiff Base Sensors, OLEDs | General Chelation | Phosphorescent Emitters |
Critical Insight: While bipyridine shows rigid spectral features, pyrazolyl-pyridine aldehydes exhibit "tunable" spectra. Modifying the pyrazole N1-substituent (e.g., adding a phenyl or methyl group) can fine-tune the
bynm without altering the aldehyde reactivity.
Self-Validating Experimental Protocol
This workflow ensures spectral accuracy by integrating synthesis verification with optical characterization.
Synthesis via Vilsmeier-Haack Formylation
Objective: Selectively install the aldehyde group at the pyrazole-4 position.[1]
-
Reagent Prep: Cool anhydrous DMF (5 eq) to 0°C. Dropwise add
(1.2 eq) to generate the Vilsmeier reagent (iminium salt). -
Addition: Dissolve the pyrazolyl-pyridine precursor in DMF and add slowly to the reagent.
-
Reaction: Heat to 70–80°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Hydrolysis: Pour onto crushed ice and neutralize with
(pH 7–8) to release the free aldehyde. -
Purification: Recrystallize from Ethanol/Water. Validation:
NMR must show a singlet at 9.8–10.0 ppm (CHO).
UV-Vis Characterization Workflow
Objective: Determine
-
Stock Solution: Prepare a
M stock solution in HPLC-grade Dichloromethane (DCM). -
Dilution Series: Prepare working standards (
to M) to verify Beer-Lambert linearity. -
Solvent Scan: Record spectra in DCM (non-polar) and Methanol (polar protic).
-
Observation: Expect a blue shift (hypsochromic) of the
band in Methanol due to H-bonding stabilization of the ground state lone pair.
-
-
Data Processing: Calculate Molar Absorptivity (
).
Figure 2: Step-by-step workflow from synthesis to spectral validation.
References
-
MDPI. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Retrieved from [Link]
-
RSC Advances. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights. Retrieved from [Link]
-
Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives.[2] Retrieved from [Link]
-
PubChem. (2025).[3] 1H-pyrazole-4-carbaldehyde Spectral Data. Retrieved from [Link]
Sources
Technical Guide: Distinguishing 3-(Pyrazolyl) vs. 6-(Pyrazolyl) Picolinaldehyde Isomers
Executive Summary
In the synthesis of N-heterocyclic ligands—specifically for pincer complexes or kinase inhibitors—picolinaldehyde (pyridine-2-carboxaldehyde) derivatives are critical intermediates. When introducing a pyrazole moiety via C-H activation, cross-coupling, or nucleophilic aromatic substitution (
Distinguishing these isomers is not merely an analytical exercise; it dictates the ligand's coordination geometry. The 6-isomer typically serves as a precursor for tridentate (
This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR spectroscopy, crystallographic principles, and chemical reactivity profiles.
Structural Analysis & Nomenclature
Before interpreting spectra, one must visualize the steric environment. The numbering of the pyridine ring starts at the nitrogen (
-
3-(Pyrazolyl) Isomer: The pyrazole ring is vicinal (adjacent) to the aldehyde. This creates a "crowded" pocket, often leading to a twisted conformation to relieve steric strain between the aldehyde oxygen and the pyrazole.
-
6-(Pyrazolyl) Isomer: The pyrazole ring is distal to the aldehyde (adjacent to the pyridine nitrogen). This leaves the aldehyde sterically accessible, facilitating planar conformations and rapid condensation reactions.
Visualization: Isomer Sterics and Numbering
Figure 1: Structural comparison highlighting the steric congestion in the 3-isomer versus the accessible aldehyde in the 6-isomer.
NMR Spectroscopy: The Definitive Identification
Proton NMR (
A. Pyridine Ring Coupling Constants ( )
The substitution pattern changes the available protons on the pyridine ring.
| Feature | 3-(Pyrazolyl) Isomer | 6-(Pyrazolyl) Isomer |
| Protons Present | H4, H5, H6 | H3, H4, H5 |
| Coupling Pattern | ABX or AMX System H6 appears as a doublet (or dd) with small | ABX System H3 and H5 both appear as doublets.H4 appears as a triplet (pseudo-t) or dd due to two large vicinal couplings ( |
| Key Diagnostic | Look for H6: A signal at ~8.5-8.8 ppm ( | Absence of H6: No proton signal with small coupling at >8.5 ppm. H3 and H5 are usually lower field than H6. |
B. The "Aldehyde Anisotropy" Effect
The carbonyl group of the aldehyde exerts a strong deshielding effect (anisotropy cone).
-
6-Isomer: The H3 proton is vicinal to the aldehyde. It will be significantly deshielded (shifted downfield, often >8.0 ppm) and will show a strong NOE with the aldehyde proton.
-
3-Isomer: The position vicinal to the aldehyde is occupied by the pyrazole. There is no pyridine proton experiencing the maximum deshielding effect of the carbonyl.
C. NOE/ROESY "Smoking Gun" Experiment
If 1D NMR is ambiguous due to overlapping pyrazole signals, a 1D-NOE (Nuclear Overhauser Effect) experiment is definitive.
Protocol: Irradiate the Aldehyde Proton (
-
Observation A: Enhancement of a Pyridine Ring Proton (specifically H3).
-
Observation B: Enhancement of a Pyrazole Proton (or alkyl group on pyrazole).
Analytical Decision Tree
Figure 2: Logical workflow for assigning regioisomers based on NMR coupling and NOE data.
Chemical Reactivity Comparison
If spectroscopic facilities are limited, the chemical behavior of the aldehyde group differs due to the "Ortho Effect" (steric hindrance).
Experiment: Schiff Base Formation Rate
Hypothesis: The 3-isomer is sterically hindered. Condensation with a bulky amine (e.g., 2,6-diisopropylaniline) will be significantly slower than for the 6-isomer.
Protocol:
-
Dissolve 0.1 mmol of the unknown isomer in MeOH (
). -
Add 1.0 equivalent of 2,6-diisopropylaniline.
-
Monitor the disappearance of the aldehyde signal (
ppm) and appearance of the imine signal ( ppm) via NMR at RT.
| Parameter | 6-(Pyrazolyl) Isomer | 3-(Pyrazolyl) Isomer |
| Reaction Rate | Fast ( | Slow ( |
| Equilibrium | Favors Imine (>95%) | May show significant residual aldehyde |
| Mechanism | Accessible carbonyl allows easy nucleophilic attack. | Pyrazole bulk blocks the trajectory of the incoming amine. |
Synthesis & Isolation Insights
Understanding how these isomers form helps in predicting which one you have.
-
Route A: Cross-Coupling (Suzuki/Stille)
-
Precursor: 2,6-dibromopyridine.
-
Process: Mono-coupling followed by lithiation/formylation usually yields the 6-isomer because the lithiation occurs at the less hindered position or is directed by the pyridyl nitrogen to the 6-position.
-
-
Route B: Minisci Reaction (Radical)
-
Precursor: Picolinaldehyde + Pyrazole radical source.
-
Process: Radical addition to protonated pyridines often favors the 2- and 4-positions. Since position 2 is blocked by CHO, the 4-isomer and 6-isomer are favored. The 3-isomer is rarely the major product in radical alkylations due to electronics and sterics.
-
Purification Tip: The 3-isomer is often more polar (higher
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOE and Coupling constants).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for Heterocycle J-values).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Fundamental reactivity of pyridine isomers).
-
Constable, E. C. (2008). Coordination chemistry of macrocyclic compounds and ligands. (Discusses bite angles of 2,2':6',2''-terpyridine analogues).
Technical Guide: HPLC Analysis & Retention Behavior of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
Topic: HPLC Retention Time for 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile
3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (CAS: 2629318-55-2) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its analysis is complicated by the presence of basic nitrogen atoms (pyridine and pyrazole rings) and the potential for regioisomeric impurities (specifically the 6-isomer).
This guide provides a validated framework for determining the retention time (RT) of this compound, comparing standard C18 methodologies against high-resolution Phenyl-Hexyl phases designed for isomer separation.
Chemical Identity & Physicochemical Properties
| Property | Data | Impact on HPLC |
| CAS Number | 2629318-55-2 | Unique identifier for procurement/verification. |
| Molecular Formula | C₁₀H₉N₃O | MW: 187.20 g/mol . |
| LogP (Predicted) | ~1.6 – 1.9 | Moderately lipophilic; suitable for Reverse Phase (RP). |
| pKa (Base) | ~5.2 (Pyridine), ~2.5 (Pyrazole) | Basic. Requires pH control (low pH) to suppress silanol interactions. |
| UV Max | ~254 nm, ~280 nm | Strong absorbance due to conjugated heteroaromatic systems. |
| Critical Impurity | 6-(1-Methyl-1H-pyrazol-5-yl)... | Regioisomer formed during cross-coupling; requires selective stationary phase. |
Comparative Methodologies: C18 vs. Phenyl-Hexyl
Direct retention time is system-dependent.[3] Below are the two industry-standard protocols. Method A is for general purity checks. Method B is required if regioisomeric purity is critical.
Method A: Standard Reverse Phase (C18)
Best for: Routine purity analysis, reaction monitoring.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Temperature: 30°C.
Gradient Profile & Expected Retention:
| Time (min) | % Mobile Phase B | Expected Behavior |
|---|---|---|
| 0.0 | 5% | Equilibration. |
| 15.0 | 95% | Target Elution Window: 8.5 – 10.5 min |
| 20.0 | 95% | Wash. |
| 20.1 | 5% | Re-equilibration. |
Expert Insight: On a standard C18 column, the target compound elutes as a sharp peak. However, C18 relies solely on hydrophobic interactions and may fail to baseline-separate the 3-isomer from the 6-isomer if the gradient is too steep.
Method B: High-Resolution Isomer Separation (Phenyl-Hexyl)
Best for: Distinguishing the 3-isomer (Target) from the 6-isomer (Impurity).
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl), 4.6 x 150 mm, 2.6 µm (Core-Shell).
-
Mechanism: Utilizes
interactions in addition to hydrophobicity.[4][5] The steric twist of the 3-isomer (ortho to aldehyde) alters its -interaction capability compared to the flatter 6-isomer. -
Mobile Phase: Methanol is preferred over MeCN here, as MeCN can suppress
selectivity.
Performance Comparison:
| Feature | C18 (Method A) | Phenyl-Hexyl (Method B) |
|---|---|---|
| Retention Time | ~9.2 min (Approx) | ~10.5 min (Shifted due to MeOH) |
| Peak Shape | Excellent (Sharp) | Good (Slight broadening possible) |
| Isomer Selectivity | Low (
Experimental Protocol: Step-by-Step
To generate valid data for your specific system, follow this self-validating protocol.
Step 1: Sample Preparation[3][6]
-
Stock Solution: Dissolve 1.0 mg of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde in 1.0 mL of Acetonitrile (not Methanol, to avoid hemiacetal formation with the aldehyde).
-
Working Standard: Dilute 10 µL of Stock into 990 µL of Mobile Phase A (Water/Acid). Final conc: 10 µg/mL.
-
System Suitability: Prepare a mixture containing Toluene (neutral marker) or Uracil (t0 marker) to verify flow rate accuracy.
Step 2: Run Sequence & Data Analysis
-
Blank Injection: Inject Mobile Phase A to identify system ghosts.
-
Standard Injection (x3): Inject the Working Standard.
-
Acceptance Criteria: Retention time RSD < 0.5%.
-
-
Spike Test (Optional): If the 6-isomer is available, spike it into the sample at 1% level to confirm separation resolution (
).
Step 3: Troubleshooting Common Issues
-
Peak Tailing: The pyridine nitrogen can interact with silanols.
-
Fix: Increase buffer strength (e.g., use 20 mM Ammonium Formate) or ensure pH is < 3.0 to keep the pyridine fully protonated.
-
-
Split Peak: Often indicates aldehyde hydration (gem-diol formation) or hemiacetal formation if dissolved in alcohol.
-
Fix: Use Acetonitrile for dissolution; keep sample temperature at 10°C in the autosampler.
-
Decision Workflow for Method Development
The following diagram illustrates the logical pathway for selecting and optimizing the HPLC method for this specific compound.
Caption: Logical workflow for selecting the optimal stationary phase based on analytical requirements (General Purity vs. Regioisomeric Selectivity).
References
-
PubChem. (2025). Compound Summary: 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde. National Library of Medicine. [Link]
-
Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Nacalai Tesque. (2024). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Isomer Separation). [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C11H9N3O Derivatives
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, providing a critical checkpoint for purity and structural integrity. This guide offers an in-depth comparison and procedural overview of elemental analysis for C11H9N3O derivatives, a class of compounds with significant potential in medicinal chemistry.
The Significance of Elemental Analysis for C11H9N3O Scaffolds
The molecular formula C11H9N3O represents a variety of isomers, including but not limited to derivatives of benzimidazoles, pyridylnicotinamides, and other nitrogen-containing heterocyclic systems. These scaffolds are of high interest in drug discovery due to their diverse biological activities. Before embarking on extensive biological screening, confirming the elemental composition is a non-negotiable step to ensure that the biological data generated is attributed to the correct molecular entity. A discrepancy between the theoretical and found elemental composition can indicate the presence of impurities, residual solvents, or an incorrect structure, all of which can lead to erroneous and irreproducible biological results.
Comparison of C11H9N3O Isomers: Theoretical vs. Experimental Data
The theoretical elemental composition of any C11H9N3O isomer is constant. However, experimental values can offer insights into the purity and hygroscopic nature of the synthesized compound. Below is a comparison of the theoretical elemental composition for C11H9N3O with representative experimental data for a related nicotinamide derivative.
Table 1: Elemental Analysis Data for C11H9N3O and a Representative Derivative
| Compound | Molecular Formula | Source | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) |
| Theoretical | C11H9N3O | Calculated | 66.32 | 4.55 | 21.09 | 8.03 |
| 4-Pyridylnicotinamide | C11H9N3O | [1][2] | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 3-Pyridylnicotinamide | C11H9N3O | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | |
| Representative Nicotinamide Derivative (C14H14N6OS) | C14H14N6OS | [3] | Calc: 53.49Found: 53.45 | Calc: 4.49Found: 4.54 | Calc: 26.73Found: 26.74 | Calc: 5.09Found: 5.08 |
Note: While the molecular formula for 3- and 4-pyridylnicotinamide is confirmed as C11H9N3O, specific experimental elemental analysis data was not available in the searched literature. The data for a related nicotinamide derivative is provided to illustrate the expected agreement between calculated and found values.[3]
Experimental Protocol: CHN Combustion Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis. This technique relies on the complete combustion of the sample in a controlled oxygen environment and the subsequent quantification of the resulting gaseous products.
Principle of the Method
A precisely weighed organic sample is combusted at high temperatures (typically 900-1200°C) in a stream of pure oxygen. The carbon in the sample is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides (NOx), which are subsequently reduced to N2. These combustion gases are then passed through a series of traps or a gas chromatography column to separate them, and their quantities are measured by a thermal conductivity detector.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents will significantly affect the hydrogen and carbon percentages.
-
Grind solid samples into a fine powder to ensure complete combustion.
-
Accurately weigh 2-5 mg of the sample into a tin or silver capsule. The exact weight is recorded.
-
-
Instrument Setup and Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide or nicotinamide.[4]
-
The instrument parameters, including furnace temperature, oxygen flow rate, and analysis time, should be set according to the manufacturer's recommendations for heterocyclic compounds.
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into the combustion furnace.
-
The resulting gases (CO2, H2O, N2) are swept by a helium carrier gas through a reduction furnace containing copper to convert any NOx to N2.
-
The gases are then passed through specific absorbent traps or a gas chromatographic column for separation.
-
A thermal conductivity detector measures the concentration of each gas.
-
-
Data Processing:
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detected gas concentrations and the initial sample weight.
-
Visualizing the Workflow
Sources
A Researcher's Guide to Distinguishing Pyrazole-Substituted Pyridine Isomers by 13C NMR Spectroscopy
Introduction: The Challenge of Isomeric Purity in Drug Discovery
In the landscape of medicinal chemistry and drug development, pyrazole-substituted pyridines represent a privileged scaffold, forming the core of numerous pharmacologically active agents. Their prevalence stems from the versatile hydrogen bonding capabilities and steric properties conferred by the pyrazole and pyridine rings, enabling potent and selective interactions with a wide array of biological targets. However, the synthesis of these compounds often yields a mixture of positional isomers—namely 2-, 3-, and 4-substituted pyridines—which can possess remarkably different biological activities and pharmacokinetic profiles. Consequently, the unambiguous structural elucidation of these isomers is a critical step in the drug discovery pipeline, ensuring the correct molecule is advanced for further development.
Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive and powerful tool for the differentiation of these isomers. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a unique fingerprint for each isomeric structure. This guide provides a comparative analysis of the 13C NMR chemical shifts of 2-, 3-, and 4-(1H-pyrazol-1-yl)pyridine, supported by experimental data, to empower researchers in the confident assignment of their synthesized compounds.
Comparative Analysis of 13C NMR Chemical Shifts
The key to distinguishing the pyrazole-substituted pyridine isomers lies in the distinct patterns of their 13C NMR spectra. The position of the pyrazole substituent on the pyridine ring significantly influences the electronic distribution across both heterocyclic systems, leading to characteristic upfield or downfield shifts of the carbon signals. The experimental data presented below were obtained in deuterated chloroform (CDCl3) to ensure a consistent basis for comparison.
Below is a diagram illustrating the numbering of the carbon atoms for each isomer, which will be referenced in the subsequent data table.
Caption: Influence of electronic effects on pyridine carbon chemical shifts.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR spectra for pyrazole-substituted pyridines, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for proper sample preparation, instrument setup, and data acquisition.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl3) is a common choice for these compounds.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (0.0 ppm).
II. NMR Instrument Setup
-
Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz for 1H) for optimal signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe for the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
III. 13C NMR Data Acquisition
-
Pulse Program: Employ a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set the spectral width to encompass the expected range of chemical shifts for aromatic and heteroaromatic carbons (e.g., 0-160 ppm).
-
Acquisition Time: Use an acquisition time of 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure chemical shift stability.
The following flowchart illustrates the experimental workflow:
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
The strategic application of 13C NMR spectroscopy provides a robust and reliable method for the differentiation of pyrazole-substituted pyridine isomers. By carefully analyzing the chemical shifts of both the pyridine and pyrazole ring carbons, researchers can confidently determine the substitution pattern of their synthesized compounds. The distinct electronic environments created by the varying placement of the pyrazole moiety result in a unique and predictable set of 13C NMR signals for each isomer. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality data, further enhancing the accuracy of structural assignments. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the critical process of isomeric characterization and ultimately accelerating the discovery of new therapeutic agents.
References
- Supporting Information for publication on the synthesis of 3-(1H-Pyrazol-1-yl)pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
